Cdk-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H29FN6OS |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2'-[5-fluoro-2-[[5-(1-methylpiperidin-4-yl)-2-pyridinyl]amino]pyrimidin-4-yl]-5'-methylspiro[cyclopentane-1,6'-thieno[2,3-c]pyrrole]-4'-one |
InChI |
InChI=1S/C26H29FN6OS/c1-32-11-7-16(8-12-32)17-5-6-21(28-14-17)30-25-29-15-19(27)22(31-25)20-13-18-23(35-20)26(9-3-4-10-26)33(2)24(18)34/h5-6,13-16H,3-4,7-12H2,1-2H3,(H,28,29,30,31) |
InChI Key |
WEPWGVGXNUNQJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(S4)C6(CCCC6)N(C5=O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Cdk-IN-12: A Deep Dive into its Mechanism of Action as a Selective CDK12/13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Cdk-IN-12, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its close homolog, CDK13. This compound serves as a critical chemical probe for elucidating the biological functions of CDK12 and as a promising scaffold for the development of novel cancer therapeutics. This document details its molecular target, downstream cellular effects, and provides methodologies for its characterization.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
This compound, also referred to as CDK12-IN-2, exerts its biological effects through the direct inhibition of the kinase activity of the CDK12/Cyclin K complex.[1][2][3] This complex plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII).[2][4] Specifically, CDK12-mediated phosphorylation of serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD is a crucial step for the transition from transcription initiation to productive elongation.
By binding to the ATP-binding pocket of CDK12, this compound competitively inhibits the transfer of phosphate from ATP to the RNAPII CTD. This leads to a dose-dependent decrease in Ser2 phosphorylation, which in turn results in premature termination of transcription and a reduction in the expression of a specific subset of genes, particularly long genes and those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCF. The selective targeting of these DDR genes by CDK12 inhibition creates a synthetic lethal vulnerability in cancer cells with pre-existing DNA repair defects and sensitizes them to DNA-damaging agents and PARP inhibitors.
Quantitative Analysis of Inhibitory Potency and Selectivity
This compound demonstrates high potency for CDK12 and its closest homolog CDK13, with significantly lower activity against other members of the CDK family and the broader kinome. This selectivity is crucial for minimizing off-target effects and providing a specific tool for studying CDK12 function.
| Kinase Target | IC50 (nM) | Notes |
| CDK12 | 52 | Potent inhibition of the primary target. |
| CDK13 | 10 | Strong inhibition of the closest homolog. |
| CDK9 | 16,000 | Over 300-fold selectivity against another key transcriptional CDK. |
| CDK2 | >100,000 | High selectivity against a cell cycle CDK. |
| CDK7 | >10,000 | High selectivity against a CDK involved in transcription initiation. |
| CDK8 | >10,000 | High selectivity against another mediator complex-associated CDK. |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound against a panel of Cyclin-Dependent Kinases. Data compiled from multiple sources.
In cellular assays, this compound effectively inhibits the phosphorylation of RNAPII CTD Ser2 at sub-micromolar concentrations.
| Cell Line | Assay | IC50 |
| SK-BR-3 | RNAPII Ser2 Phosphorylation | 185 nM |
| SK-BR-3 | Growth Inhibition | 800 nM |
Table 2: Cellular activity of this compound in the SK-BR-3 breast cancer cell line.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against the CDK12/Cyclin K complex. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK12/Cyclin K complex
-
CDK12 substrate (e.g., a peptide mimicking the RNAPII CTD)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x Kinase Assay Buffer from a concentrated stock.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in 1x Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of the assay plate.
-
Prepare a master mix containing the CDK12/Cyclin K enzyme and the substrate in 1x Kinase Assay Buffer. Add 10 µL of this master mix to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Prepare an ATP solution in 1x Kinase Assay Buffer. Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP-Glo™ Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RNAPII CTD Ser2 Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation of RNAPII CTD Ser2 in a cellular context.
Materials:
-
Cell line of interest (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII CTD Ser2
-
Mouse anti-total RNAPII
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII CTD Ser2 (diluted in blocking buffer) overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total RNAPII and a loading control protein like GAPDH.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Ser2 signal to the total RNAPII signal and/or the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for characterizing this compound.
References
The Role of Cdk-IN-12 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription and a promising target in oncology. This technical guide provides an in-depth overview of the role of selective CDK12 inhibitors, exemplified by compounds structurally and functionally similar to Cdk-IN-12, in the regulation of the cell cycle. By inhibiting the kinase activity of CDK12, these small molecules disrupt the transcriptional machinery, leading to the downregulation of key genes involved in the DNA Damage Response (DDR) and cell cycle progression. This guide details the mechanism of action, provides quantitative data on inhibitor potency, outlines key experimental protocols, and presents visual diagrams of the underlying signaling pathways and experimental workflows.
Introduction to CDK12 and its Role in Transcription
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play pivotal roles in the regulation of the cell cycle and transcription.[1] While CDKs such as CDK1, CDK2, CDK4, and CDK6 are directly involved in driving cell cycle transitions, a distinct subgroup, including CDK12, primarily functions in the regulation of gene transcription.[1] CDK12, in complex with its regulatory partner Cyclin K, is a key kinase responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2] This phosphorylation event, particularly at the Serine 2 residue (Ser2) of the heptad repeats of the CTD, is crucial for the transition from transcription initiation to productive elongation, especially for long genes.[2]
A significant subset of genes regulated by CDK12 are integral components of the DNA Damage Response (DDR) pathway, including BRCA1, ATM, and ATR. By ensuring the proper transcription of these genes, CDK12 plays a vital role in maintaining genomic stability.
This compound: A Selective CDK12 Inhibitor
While specific public domain data for a compound named "this compound" is limited, this guide will focus on the properties and actions of highly similar and well-characterized selective CDK12 inhibitors, such as CDK12-IN-2 and CDK12-IN-3, to represent the functional class to which this compound belongs. These inhibitors are small molecules designed to competitively bind to the ATP-binding pocket of CDK12, thereby preventing the phosphorylation of its substrates.
Mechanism of Action
The primary mechanism of action of this compound and related compounds is the inhibition of CDK12 kinase activity. This leads to a global reduction in the phosphorylation of the Pol II CTD at Ser2. The hypo-phosphorylated state of Pol II results in premature transcription termination and impaired elongation of nascent RNA transcripts. This effect is particularly pronounced for long genes, which are enriched for functions in DNA repair and cell cycle regulation. The subsequent downregulation of DDR proteins renders cancer cells deficient in homologous recombination repair, a state often referred to as "BRCAness," and sensitizes them to DNA-damaging agents and PARP inhibitors.
Impact on Cell Cycle Regulation
The inhibition of CDK12 by compounds like this compound indirectly regulates the cell cycle, primarily by inducing a G1/S phase arrest. This is a consequence of the transcriptional suppression of core DNA replication genes that are essential for entry into the S phase. By disrupting the expression of these critical factors, this compound prevents cells from initiating DNA synthesis, thereby halting proliferation.
Quantitative Data: Inhibitor Potency and Selectivity
The potency and selectivity of CDK12 inhibitors are critical parameters in their development as therapeutic agents. The following table summarizes the in vitro inhibitory concentrations (IC50) for representative selective CDK12 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| CDK12-IN-2 | CDK12 | 52 | Highly selective over CDK2, 7, 8, and 9. Also a potent inhibitor of CDK13. | |
| CDK12-IN-3 | CDK12 | 31 | Over 86-fold selectivity for CDK12 against CDK1, 2, 7, and 9. |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method for analyzing the cell cycle distribution of a cell population following treatment with a CDK12 inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
This compound or a similar CDK12 inhibitor
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a falcon tube.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Pathways and Workflows
Signaling Pathway of CDK12 Inhibition
Caption: this compound inhibits the CDK12/Cyclin K complex, blocking RNAPolII phosphorylation and transcription of DDR and cell cycle genes, leading to G1/S arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing the effect of this compound on cell cycle distribution using flow cytometry.
Conclusion
This compound and related selective CDK12 inhibitors represent a promising class of anti-cancer agents that function by disrupting the transcriptional program essential for DNA repair and cell cycle progression. Their ability to induce a G1/S phase arrest through the downregulation of core replication genes highlights an indirect yet potent mechanism of cell cycle control. This technical guide provides a foundational understanding of the role of this compound in cell cycle regulation, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation into the therapeutic potential of these inhibitors, both as monotherapies and in combination with other agents, is warranted.
References
Cdk-IN-12 and its Role in DNA Damage Response Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) is a critical transcriptional regulator, essential for maintaining genomic stability through the control of DNA damage response (DDR) gene expression. Its inhibition presents a promising therapeutic avenue in oncology. This technical guide provides a comprehensive overview of the function and inhibition of CDK12, using the representative inhibitor Cdk-IN-12. We will explore the molecular mechanisms of action, present quantitative data on its activity, and offer detailed experimental protocols for investigating its effects on critical DDR pathways.
Introduction: CDK12 as a Key Regulator of the DNA Damage Response
CDK12 is a serine/threonine kinase that forms a complex with its regulatory partner, Cyclin K. This complex plays a pivotal role in the regulation of transcriptional elongation. The primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII). Specifically, CDK12 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD. This phosphorylation is a crucial step for the transition from transcription initiation to productive elongation and is also involved in the co-transcriptional processing of mRNA, including splicing and polyadenylation.
A significant body of evidence has shown that CDK12's regulatory function is particularly important for the expression of a subset of long and complex genes, which includes many essential components of the DNA damage response network. Key DDR pathways, particularly the homologous recombination (HR) pathway, are dependent on the transcriptional activity of CDK12. Genes such as BRCA1, ATR, FANCI, and FANCD2 are among those regulated by CDK12. Consequently, the inhibition of CDK12 leads to the downregulation of these critical DDR proteins, resulting in impaired DNA repair, increased genomic instability, and sensitization of cancer cells to DNA-damaging agents and PARP inhibitors.
This compound: A Representative CDK12 Inhibitor
For the purposes of this guide, "this compound" is used as a representative name for a potent and selective small molecule inhibitor of CDK12. The quantitative data presented is a composite from several highly similar and well-characterized CDK12 inhibitors.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of CDK12, thereby inhibiting its kinase activity. This leads to a cascade of downstream events:
-
Impaired Transcriptional Elongation: By preventing the phosphorylation of the RNAPII CTD at Ser2, this compound causes the polymerase to stall and prematurely dissociate from the DNA template, particularly on long genes. This results in a significant reduction in the production of full-length mRNA transcripts for many DDR genes.
-
Premature Cleavage and Polyadenylation (PCPA): Inhibition of CDK12 has been shown to induce PCPA, especially in genes with a high number of intronic polyadenylation sites, a feature common among DDR genes. This leads to the production of truncated, non-functional transcripts.
-
Downregulation of DDR Gene Expression: The direct consequence of impaired transcription and PCPA is the decreased expression of key DDR proteins, most notably those involved in the homologous recombination repair pathway.
Data Presentation
The following tables summarize the quantitative data for representative CDK12 inhibitors, referred to here as this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Biochemical Inhibition | |||
| CDK12 (enzymatic assay) | 23.9 nM - 52 nM | [1] | |
| CDK13 (enzymatic assay) | ~10 nM - 69 nM | [1][2] | |
| CDK2/Cyclin E | >10 µM - 173 µM | [3] | |
| CDK7 | >10 µM | ||
| CDK9/Cyclin T1 | 16 µM - 127 µM | ||
| Cellular Activity | |||
| Anti-proliferative Activity | SK-BR-3 (Breast Cancer) | 0.8 µM | |
| MDA-MB-231 (Breast Cancer) | 4.19 nM | ||
| CAL-120 (Breast Cancer) | 3.57 nM | ||
| A375 (Melanoma) | 117.5 nM | ||
| Colo829 (Melanoma) | 104.5 nM | ||
| Inhibition of RNAPII Ser2 Phosphorylation | SK-BR-3 (Breast Cancer) | 185 nM | |
| Inhibition of BRCA1 mRNA Expression | MDA-MB-231 (Breast Cancer) | 3.23 nM |
Table 2: Effect of this compound on the Expression of DDR Genes
| Gene | Cell Line | Treatment Concentration | Fold Change in mRNA Expression (vs. Control) | Reference |
| BRCA1 | MDA-MB-231 | 500 nM | Significant decrease | |
| ATM | MDA-MB-231 | 500 nM | Significant decrease | |
| ATR | MDA-MB-231 | 500 nM | Significant decrease | |
| FANCI | MDA-MB-231 | 500 nM | Significant decrease |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in DNA Damage Response
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing RNAPII-CTD phosphorylation and transcription of key DDR genes.
Experimental Workflow for Characterizing this compound
Caption: A typical workflow for evaluating the effects of a CDK12 inhibitor on cancer cells.
Detailed Experimental Protocols
Western Blotting for DDR Proteins and RNAPII Phosphorylation
This protocol details the detection of changes in protein expression and phosphorylation status following treatment with this compound.
Materials:
-
Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-BRCA1, anti-ATR, anti-p-RNAPII Ser2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Quantitative Reverse Transcription PCR (qRT-PCR) for DDR Gene Expression
This protocol measures changes in the mRNA levels of CDK12 target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based).
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers for target genes (BRCA1, ATR, etc.) and a housekeeping gene (GAPDH, ACTB).
Procedure:
-
RNA Extraction:
-
Treat cells with this compound as described above.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, SYBR Green master mix, and forward and reverse primers.
-
Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Cell Viability Assay (MTS/CCK-8)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates.
-
MTS or CCK-8 reagent.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
Incubate for 72-120 hours.
-
-
Viability Measurement:
-
Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
-
Immunofluorescence for γH2AX Foci
This protocol visualizes DNA double-strand breaks as a measure of DNA damage.
Materials:
-
Glass coverslips in a 24-well plate.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBS.
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX).
-
Fluorescently-labeled secondary antibody.
-
DAPI-containing mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips and treat with this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using imaging software.
-
Conclusion
This compound, as a representative CDK12 inhibitor, effectively downregulates the expression of key DNA damage response genes, particularly those involved in homologous recombination. This action is rooted in CDK12's fundamental role in regulating transcriptional elongation. The targeted disruption of the DDR machinery by CDK12 inhibitors holds significant therapeutic promise, particularly in creating synthetic lethality with PARP inhibitors in cancers that are proficient in homologous recombination. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the role of CDK12 in DNA damage response and to evaluate the efficacy of novel CDK12 inhibitors.
References
Investigating Cdk-IN-12: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. This technical guide delves into the effects of Cdk-IN-12, a representative small molecule inhibitor of CDK12, on various intracellular signaling pathways. By inhibiting CDK12, this compound disrupts essential cellular processes, including the DNA damage response (DDR), cell cycle progression, and key oncogenic signaling cascades. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visual representations of the affected signaling pathways.
Data Presentation: Quantitative Inhibitory Activity of Cdk-IN-Series Inhibitors
The following tables summarize the in vitro inhibitory activity of various Cdk-IN compounds against CDK12 and other related kinases, providing a comparative view of their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Cdk-IN-2 | CDK12 | 52 | [1][2] |
| CDK13 | Strong Inhibitor | [1][2] | |
| CDK2 | >10,000 | [3] | |
| CDK7 | >10,000 | ||
| CDK9 | 16,000 | ||
| Cdk-IN-3 | CDK12 | 31 (low ATP) | |
| CDK1/2/7/9 | >86-fold selective for CDK12 | ||
| Cdk-IN-5 | CDK12 | 23.9 (high ATP) |
| Compound | Cellular Effect | IC50 (µM) | Cell Line | Reference |
| Cdk-IN-2 | Inhibition of CTD Ser2 Phosphorylation | 0.185 | SK-BR-3 | |
| Growth Inhibition | 0.8 | SK-BR-3 | ||
| SR-4835 (CDK12/13 inhibitor) | Proliferation Inhibition | 0.0807 - 0.1605 | BRAF-mutated melanoma cell lines |
Core Signaling Pathways Affected by this compound
This compound, through its inhibition of CDK12, modulates several critical signaling pathways implicated in cancer cell survival and proliferation.
DNA Damage Response (DDR) Pathway
CDK12 plays a pivotal role in the transcription of long genes, many of which are essential components of the DNA damage response, particularly the homologous recombination (HR) repair pathway. Inhibition of CDK12 by this compound leads to decreased expression of key DDR proteins such as BRCA1, ATM, and RAD51. This creates a "BRCA-like" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.
PI3K/AKT Signaling Pathway
In certain cancers, such as HER2-positive breast cancer, CDK12 is co-amplified with HER2 and contributes to oncogenic signaling. Inhibition of CDK12 has been shown to attenuate the PI3K/AKT signaling pathway, which is a key driver of cell growth, proliferation, and survival. This effect can sensitize cancer cells to other targeted therapies, such as HER2 inhibitors.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial cascade that regulates cell growth, differentiation, and stress responses. Studies have indicated that CDK12 inhibition can disrupt the MAPK signaling pathway, leading to enhanced DNA damage and potentiated anti-tumor effects in combination with chemotherapy. In melanoma, the RAS/MAPK pathway can regulate the activity of CDK12.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is often dysregulated in cancer, particularly in cancer stem cells (CSCs). CDK12 has been implicated in the activation of Wnt/β-catenin signaling, thereby promoting the self-renewal of CSCs and contributing to the malignant phenotypes of cancers like colorectal cancer. Inhibition of CDK12 can, therefore, be a strategy to target CSCs.
Noncanonical NF-κB Signaling Pathway
CDK12 is involved in the transcriptional regulation of components of the noncanonical NF-κB pathway. Inhibition of CDK12 can prevent the expression of MAP3K14 (which encodes NIK), a key kinase in this pathway, thereby blocking the nuclear translocation of p52 and subsequent signaling.
Experimental Protocols
Western Blot Analysis of this compound Target Engagement and Downstream Effects
This protocol details the methodology to assess the effect of this compound on the phosphorylation of RNA Polymerase II (a direct target of CDK12) and the expression of downstream DDR proteins.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HCT116)
-
This compound (or other Cdk-IN compounds)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ser2 RNAPII, anti-total RNAPII, anti-BRCA1, anti-ATM, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM) and a DMSO control for a specified time (e.g., 6, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method to assess the impact of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound as described above
-
Ice-cold PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound and related compounds are potent inhibitors of CDK12 that disrupt multiple oncogenic signaling pathways. Their ability to interfere with the DNA damage response, PI3K/AKT, MAPK, Wnt/β-catenin, and NF-κB pathways highlights their therapeutic potential in various cancer contexts. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of CDK12 inhibition and to explore its synergistic potential with other anti-cancer agents. The continued study of this compound and similar inhibitors will undoubtedly contribute to the development of novel and effective cancer therapies.
References
Cdk-IN-12: A Technical Guide to its Use as a Chemical Probe for Cyclin-Dependent Kinase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Chemical probes, small molecules that selectively modulate the activity of a specific protein, are indispensable tools for dissecting the complex biology of protein kinases and for the validation of new drug targets.
This technical guide provides an in-depth overview of Cdk-IN-12, also known as CDK2-IN-12 and compound 10b, a chemical probe with inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). This document summarizes its biochemical and cellular activities, provides detailed experimental protocols for its use, and visualizes its mechanism of action and experimental workflows.
Quantitative Data for this compound
The following tables summarize the currently available quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| CDK2 | Biochemical Kinase Assay | 11.6 µM (IC50) | [1] |
| Carbonic Anhydrase I | Enzyme Inhibition Assay | 3534 nM (Ki) | [1] |
| Carbonic Anhydrase II | Enzyme Inhibition Assay | 638.4 nM (Ki) | [1] |
| Carbonic Anhydrase IX | Enzyme Inhibition Assay | 44.3 nM (Ki) | [1] |
| Carbonic Anhydrase XII | Enzyme Inhibition Assay | 48.8 nM (Ki) | [1] |
| src kinase | Kinase Assay | Inactive |
Note: A comprehensive kinase selectivity profile for this compound against a broader panel of CDKs and other kinases is not currently available in the public domain. The off-target activity on carbonic anhydrases should be considered when interpreting experimental results.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Conditions | Reference |
| CCRF-CEM | Leukemia | Growth Inhibition | GI% | 80-100% | - | |
| HL-60(TB) | Leukemia | Growth Inhibition | GI% | 80-100% | - | |
| K-562 | Leukemia | Growth Inhibition | GI% | 80-100% | - | |
| MOLT-4 | Leukemia | Growth Inhibition | GI% | 80-100% | - | |
| HOP-92 | Non-Small Cell Lung | Growth Inhibition | GI% | 80-100% | - | |
| COLO 205 | Colon | Growth Inhibition | GI% | 80-100% | - | |
| HCT-116 | Colon | Growth Inhibition | GI% | 80-100% | - | |
| SW-620 | Colon | Growth Inhibition | GI% | 80-100% | - | |
| ACHN | Renal | Growth Inhibition | GI% | 80-100% | - | |
| MDA-MB-468 | Breast | Growth Inhibition | GI% | 80-100% | - | |
| MDA-MB-468 | Breast | Cell Viability | IC50 | 1.37 ± 0.07 µM | Normoxic | |
| MDA-MB-468 | Breast | Cell Viability | IC50 | 3.03 ± 0.11 µM | Hypoxic | |
| MCF-7 | Breast | Cell Viability | IC50 | 6.80 ± 0.17 µM | Normoxic | |
| MCF-7 | Breast | Cell Viability | IC50 | 15.10 ± 0.82 µM | Hypoxic |
Note: In vivo efficacy data for this compound is not currently available in the public domain.
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of CDK2. CDK2 is a key regulator of the G1/S phase transition of the cell cycle. In complex with Cyclin E, CDK2 phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and S-phase entry. By inhibiting CDK2, this compound prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro CDK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on CDK2 activity.
Materials:
-
Recombinant active CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent for non-radioactive assays
-
96-well plates
-
Plate reader (scintillation counter for radioactive assays, luminometer for non-radioactive assays)
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the kinase assay buffer, the CDK2/Cyclin E enzyme, and the Histone H1 substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. For radioactive assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to terminate the reaction and deplete the remaining ATP.
-
Detect the signal. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, add the detection reagent and measure luminescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium and treat the cells with the serially diluted this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells and determine the GI50 or IC50 value.
Western Blotting for Downstream Target Modulation
This protocol is used to assess the effect of this compound on the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb).
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO for a specific time period (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in Rb phosphorylation.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for characterizing a CDK inhibitor like this compound and the logical relationship of its effects.
Conclusion
This compound is a valuable chemical probe for studying the function of CDK2. Its demonstrated biochemical and cellular activities, particularly its ability to inhibit cancer cell proliferation and induce cell cycle arrest, make it a useful tool for cancer research and drug discovery. The provided protocols offer a starting point for researchers to further investigate its mechanism of action and potential therapeutic applications. However, it is important to note the lack of a comprehensive kinase selectivity profile and in vivo data, which are crucial for a complete understanding of its utility and potential off-target effects. Future studies should aim to address these gaps to fully validate this compound as a highly selective and potent chemical probe for CDK2.
References
The Impact of Cdk-IN-12 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cdk-IN-12, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), and its effects on cancer cell proliferation. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its study.
Core Mechanism of Action
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1][2][3] It functions by phosphorylating the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcriptional elongation, particularly of long genes.[1][4] Many of these genes are integral to the DNA Damage Response (DDR) pathway, including key homologous recombination (HR) repair genes like BRCA1 and ATR.
This compound and other CDK12 inhibitors function by specifically targeting and inhibiting the kinase activity of CDK12. This inhibition leads to reduced phosphorylation of the RNA polymerase II CTD, which in turn impairs transcriptional elongation. The subsequent disruption in the transcription of DDR genes leads to an impaired DNA repair capacity within the cancer cells. This accumulation of DNA damage can ultimately trigger cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation. Furthermore, the inhibition of CDK12 has been shown to induce a "BRCAness" phenotype in tumors, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.
Quantitative Data: Inhibitory Activity of CDK12 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various CDK12 inhibitors against different cancer cell lines and kinase targets. This data provides a quantitative measure of their potency and selectivity.
Table 1: IC50 Values of CDK12 Inhibitors Against Kinase Targets
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| CDK12-IN-2 | CDK12 | 52 | Over 200-fold selectivity against CDK2/7/8/9. |
| CDK13 | 10 | Potent inhibitor of CDK13 as well. | |
| CDK12-IN-E9 | CDK12 | 23.9 | Potent and selective covalent CDK12 inhibitor. |
| CDK9/cyclinT1 | 932 | Also a non-covalent CDK9 inhibitor. | |
| cdk2/cyclin A | 1210 | Weak binding to CDK2. | |
| CDK7/Cyclin H/MNAT1 | > 1000 | Weak binding to CDK7. | |
| Compound 7F | - | - | Significantly suppressed the expression of DDR genes (ATM, ATR, BRCA1, FANCI) at 500 nM. |
| Dinaciclib | CDK12 | 50 | A pan-inhibitor of several CDKs. |
Table 2: Anti-proliferative Activity of CDK12 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Incubation Time |
| CDK12-IN-E9 | Kelly, LAN5, SK-N-BE2 | Neuroblastoma | 8 - 40 nM | 72 hours |
| PC-9, NCI-H82, NCI-H3122 | Lung Cancer | 8 - 40 nM | 72 hours | |
| Compound 7F | MFM223 | Triple-Negative Breast Cancer (BRCA-deficient) | 47 nM | Not Specified |
| MDA-MB-436 | Triple-Negative Breast Cancer (BRCA-deficient) | 197.9 nM | Not Specified |
Signaling Pathways Modulated by CDK12 Inhibition
CDK12 is implicated in several signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Inhibition of CDK12 can therefore have pleiotropic effects on tumor progression.
Caption: Signaling pathways influenced by CDK12 activity in cancer cells.
Inhibition of CDK12 disrupts these pathways, leading to a reduction in cancer cell proliferation and survival. For instance, CDK12 promotes tumor initiation and metastasis by activating the ErbB–PI3K–AKT and WNT/β-catenin signaling pathways in breast cancer. It also activates the MAPK signaling pathway through phosphorylation of PAK2 and enhances the noncanonical NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on cancer cell proliferation.
Cell Proliferation Assay (CCK-8/MTT)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Caption: Workflow for a typical cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL in PBS)
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well.
-
For MTT: Add 20 µL of MTT solution to each well.
-
-
Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT: Add 150 µL of DMSO to each well to dissolve the formazan crystals and then measure the absorbance at 570 nm.
-
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key cellular components, such as phosphorylated RNA Polymerase II, DDR proteins, or apoptosis markers.
Caption: Standard workflow for Western Blot analysis.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Reverse Transcription Quantitative PCR (RT-qPCR)
This method is employed to measure changes in the mRNA levels of CDK12 target genes, such as those involved in the DNA damage response.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time points (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., BRCA1, ATR), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound and other CDK12 inhibitors represent a promising class of anti-cancer agents. By targeting the transcriptional machinery responsible for the expression of key DNA damage response genes, these inhibitors can induce synthetic lethality in cancer cells, particularly those with underlying DNA repair defects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CDK12 inhibition in oncology. The continued investigation into the nuanced roles of CDK12 in various cancer types will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK12: an emerging therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Cdk-IN-12 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a key regulator of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1] In complex with its partner Cyclin K, CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[1][2] Inhibition of CDK12 has emerged as a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents.[1] Cdk-IN-12 is a representative potent and selective inhibitor of CDK12. This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against the CDK12/Cyclin K complex. The protocol is based on a luminescent assay that quantifies ATP consumption as a measure of kinase activity.
Signaling Pathway of CDK12
CDK12, in partnership with Cyclin K, plays a crucial role in the regulation of gene transcription. A primary substrate of the CDK12/Cyclin K complex is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII). The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS.[3] Phosphorylation of serine residues within this sequence, particularly Serine 2 (Ser2), by CDK12 is essential for the transition from transcription initiation to productive elongation. This phosphorylation event helps to recruit various factors that facilitate mRNA processing and export. By inhibiting CDK12, compounds like this compound prevent the phosphorylation of the RNAPII CTD, leading to a disruption of transcriptional elongation, particularly for long genes that are often involved in the DNA damage response.
Caption: CDK12 Signaling Pathway and Inhibition.
Quantitative Data: Kinase Selectivity of a Representative CDK12 Inhibitor
The following table summarizes the in vitro inhibitory activity (IC50) of a representative CDK12 inhibitor, Cdk12-IN-2, against a panel of cyclin-dependent kinases. The data demonstrates the high potency and selectivity of the inhibitor for CDK12.
| Kinase Target | IC50 (nM) |
| CDK12 | 52 |
| CDK13 | 10 |
| CDK2 | >10,000 |
| CDK7 | >10,000 |
| CDK8 | >10,000 |
| CDK9 | >10,000 |
| Data is for the representative inhibitor Cdk12-IN-2 and is compiled from published research. |
Experimental Protocol: this compound In Vitro Kinase Assay
This protocol outlines a luminescent-based in vitro kinase assay to determine the IC50 value of this compound against the CDK12/Cyclin K complex. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to lower kinase activity (i.e., more inhibition).
Materials and Reagents
-
Enzyme: Recombinant human CDK12/Cyclin K complex
-
Substrate: A peptide derived from the C-terminal domain of RNA Polymerase II (e.g., CDKtide: CKKKYSPTSPSYSPTSPSY-SPTSPS)
-
Inhibitor: this compound (or a similar test compound)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Solvent: 100% DMSO for inhibitor stock solution
Experimental Workflow
References
How to prepare Cdk-IN-12 stock solution for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-12 is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), with IC50 values below 20 nM.[1] These kinases are crucial regulators of cell cycle progression, specifically at the G1/S transition. In complex with D-type cyclins, CDK4 and CDK6 phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent expression of genes required for DNA synthesis. By inhibiting CDK4/6, this compound induces G1 cell cycle arrest, making it a valuable tool for cancer research and drug development. These application notes provide a comprehensive guide to preparing and utilizing this compound stock solutions for in vitro cell culture experiments.
Physicochemical and Storage Information
Proper handling and storage of this compound are essential to maintain its stability and activity. The following table summarizes its key properties.
| Property | Value | Citation |
| Target(s) | CDK4 / CDK6 | [1] |
| IC50 | < 20 nM | [1] |
| Molecular Weight | 492.61 g/mol | [2] |
| CAS Number | 2789680-97-1 | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Powder Storage | -20°C for 3 years or 4°C for 2 years | |
| Solution Storage | -80°C for up to 6 months or -20°C for 1 month |
This compound Signaling Pathway
This compound targets the CDK4/6-Cyclin D complex, a key component of the cell cycle machinery. Inhibition of this complex prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.
References
Application Notes and Protocols for In Vivo Studies of Cdk-IN-12, a Representative CDK12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1][2][3] This kinase is particularly important for the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[3][4] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, creating a synthetic lethal vulnerability that can be exploited by DNA-damaging agents and PARP inhibitors. This document provides detailed application notes and protocols for the in vivo experimental design of Cdk-IN-12, a representative small molecule inhibitor of CDK12, based on preclinical studies of similar compounds.
Mechanism of Action
This compound is a potent and selective inhibitor of CDK12. By binding to the ATP-binding pocket of CDK12, it prevents the phosphorylation of RNA polymerase II, leading to impaired transcriptional elongation of a subset of genes, particularly those involved in the homologous recombination pathway of DNA repair. This disruption of DNA repair machinery renders cancer cells more susceptible to DNA damage, leading to cell cycle arrest and apoptosis.
Signaling Pathway
Data Presentation
Table 1: In Vitro Activity of Representative CDK12 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SR-4835 | A375 | Melanoma | 69 | |
| Colo829 | Melanoma | ~81 | ||
| WM164 | Melanoma | ~161 | ||
| THZ531 | Jurkat | T-cell Leukemia | 158 (CDK12) | |
| REC-1 | Mantle Cell Lymphoma | 1630 | ||
| YJ1206 | VCaP | Prostate Cancer | 12.55 | |
| BSJ-01-175 | TC71 | Ewing Sarcoma | 155 (biochemical) |
Table 2: In Vivo Efficacy of Representative CDK12 Inhibitors in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Route | Outcome | Reference |
| BSJ-01-175 | PDX Mouse Model | Ewing Sarcoma | 10 mg/kg, daily | IP | Significant tumor growth suppression | |
| YJ1206 | PDX Mouse Model | Prostate Cancer | Not specified | Oral | Robust tumor regression | |
| SR-4835 | PDX Mouse Model | Triple-Negative Breast Cancer | Not specified | Not specified | Rapid tumor regression |
Table 3: Pharmacokinetic Parameters of Representative CDK12 Inhibitors
| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (%) | Reference |
| Dinaciclib | Human | 50 mg/m² (2h infusion) | IV | Not specified | 1-2 | Not specified | N/A | |
| YJ1206 | Rat | Not specified | Oral | Not specified | Not specified | Not specified | >39 |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line of interest (e.g., A375 melanoma, TC71 Ewing sarcoma)
-
Immunocompromised mice (e.g., NU/J mice, 6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Matrigel (optional)
-
Sterile PBS, cell culture medium, syringes, needles
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule (e.g., once daily for 21 days).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure to determine the pharmacokinetic profile of this compound in mice following a single dose.
Materials:
-
Healthy mice (e.g., CD-1 mice, 6-8 weeks old)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge, analytical equipment (LC-MS/MS)
Procedure:
-
Animal Dosing: Divide mice into two groups for IV and PO administration. Administer a single dose of this compound (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
Blood Sampling: Collect blood samples (~50-100 µL) via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability.
Protocol 3: Acute Toxicity Study
This protocol provides a general framework for assessing the acute toxicity of this compound in rodents.
Materials:
-
Healthy rodents (e.g., mice or rats)
-
This compound
-
Vehicle control
-
Standard laboratory equipment for clinical observations, body weight measurement, and blood collection.
Procedure:
-
Dose Selection: Based on efficacy studies, select a range of doses, including a high dose that is expected to produce some toxicity, a low dose that is expected to be non-toxic, and one or more intermediate doses.
-
Animal Dosing: Administer a single dose of this compound or vehicle to different groups of animals.
-
Clinical Observations: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days. Record any changes in behavior, appearance, or physiological function.
-
Body Weight: Measure the body weight of each animal before dosing and daily thereafter.
-
Necropsy and Histopathology: At the end of the observation period, euthanize all animals. Perform a gross necropsy on all animals and collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the incidence and severity of toxic effects to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound, a representative CDK12 inhibitor. These studies are essential for establishing the preclinical efficacy, pharmacokinetic profile, and safety of this class of compounds. The data generated from these experiments will be critical for informing the design of future clinical trials and advancing the development of CDK12 inhibitors as a promising new class of cancer therapeutics.
References
Probing CDK12 Inhibition in Cancer Research: A Detailed Guide to Western Blotting Analysis with Cdk-IN-12
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling target in cancer therapy.[1][2][3] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process crucial for the transcriptional elongation of long genes, including many involved in the DNA damage response (DDR) such as BRCA1 and ATM.[4][5] Inhibition of CDK12 can thus induce a "BRCA-like" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents. Cdk-IN-12 is a potent and selective small molecule inhibitor of CDK12. This document provides a comprehensive guide for utilizing this compound in Western blotting experiments to assess its impact on downstream signaling pathways.
The primary and most direct readout for this compound activity is the reduction in the phosphorylation of RNA Polymerase II at the Serine 2 position (p-RNAPII Ser2) of its C-terminal domain. This protocol will detail the methodology to effectively measure this and other downstream effects.
Signaling Pathway and Mechanism of Action
CDK12, in its active complex with Cyclin K, is a key kinase that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 residue. This phosphorylation event is a critical step for the transition from transcription initiation to productive elongation, particularly for long genes that are often involved in the DNA damage response (DDR). This compound specifically inhibits the kinase activity of CDK12, leading to a decrease in p-RNAPII (Ser2) levels. This impairment of transcriptional elongation results in the downregulation of key DDR proteins, such as BRCA1 and ATM, thereby compromising the cell's ability to repair DNA damage and inducing a state of "BRCAness."
Experimental Protocols
This section provides a detailed step-by-step methodology for a Western blot experiment to evaluate the efficacy of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line. Ovarian, breast, and prostate cancer cell lines are often sensitive to CDK12 inhibition.
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 250 nM) to determine the optimal concentration for your cell line.
-
Treatment: Replace the existing medium with the this compound-containing medium or a vehicle control (DMSO) and incubate for the desired duration (e.g., 6, 12, or 24 hours).
Protein Extraction
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep the buffer on ice.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubation and Centrifugation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant containing the protein extract to a new tube. Determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.
Western Blotting
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Detection: After washing the membrane as described in step 6, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Quantitative Summary
The following table provides recommended starting concentrations and conditions for key antibodies used in a this compound Western blotting experiment. Researchers should optimize these conditions for their specific experimental setup.
| Target Protein | Recommended Antibody (Example) | Dilution | Molecular Weight (kDa) | Notes |
| p-RNAPII (Ser2) | Rabbit mAb | 1:1000 | ~220 | Primary readout for CDK12 activity. |
| Total RNAPII | Mouse mAb | 1:1000 | ~220 | Loading control for p-RNAPII. |
| CDK12 | Rabbit pAb | 1:1000 | ~164 | To confirm target presence. |
| BRCA1 | Rabbit mAb | 1:1000 | ~220 | Key downstream DDR protein. |
| ATM | Mouse mAb | 1:1000 | ~350 | Key downstream DDR protein. |
| β-Actin | Mouse mAb | 1:5000 | ~42 | Loading control. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the Western blotting workflow for assessing the effect of this compound.
Disclaimer: This document provides a general protocol and should be adapted and optimized by the end-user for their specific experimental conditions and cell lines.
References
- 1. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: an emerging therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk-IN-12 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk-IN-12 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] By phosphorylating the C-terminal domain (CTD) of RNA polymerase II, the CDK12/Cyclin K complex ensures the proper elongation of transcripts for long genes, including key DDR proteins like BRCA1 and ATR.[1][3] Inhibition of CDK12 with compounds like this compound can disrupt these processes, leading to genomic instability and sensitizing cancer cells to DNA-damaging agents.[2]
Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions. When coupled with the use of a specific inhibitor like this compound, IP can be employed to investigate how the inhibitor modulates the interaction of its target protein with other cellular components. These application notes provide a detailed protocol for utilizing this compound in immunoprecipitation experiments to study the CDK12 interactome.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and related compounds against CDK12. This data is essential for determining the appropriate concentrations for cell treatment prior to immunoprecipitation.
| Compound | Target | IC50 (nM) | Notes |
| This compound | CDK12 | 52 | Potent and selective inhibitor. |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 (CDK7), >1000 (CDK12/13) | Covalent inhibitor, often used as a reference. |
| SR-4835 | CDK12/CDK13 | 99 (CDK12) | ATP-competitive inhibitor. |
Signaling Pathway
The diagram below illustrates the central role of the CDK12/Cyclin K complex in the DNA damage response signaling pathway. This compound inhibits the kinase activity of this complex, leading to downstream consequences.
Caption: CDK12 signaling in the DNA damage response.
Experimental Protocols
This section provides a detailed protocol for immunoprecipitating CDK12 from cells treated with this compound to analyze its interaction with binding partners, such as Cyclin K.
Experimental Workflow
The following diagram outlines the major steps in the immunoprecipitation workflow.
Caption: Workflow for this compound immunoprecipitation.
Materials
-
Cell Lines: A human cell line expressing endogenous CDK12 (e.g., HeLa, HCT116, or a relevant cancer cell line).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Antibodies:
-
Anti-CDK12 antibody (IP-grade)
-
Anti-Cyclin K antibody (for Western blot detection)
-
Normal Rabbit or Mouse IgG (isotype control)
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Reagents:
-
Cell culture medium (e.g., DMEM) with supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing IP buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 1x Laemmli sample buffer for Western blot or a non-denaturing elution buffer like 0.1 M glycine pH 2.5 for mass spectrometry).
-
Procedure
1. Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time. A good starting point is to treat for 2-6 hours with a concentration range of 100 nM to 1 µM, based on the IC50 values. An untreated control should also be included.
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold Lysis Buffer to the plate and incubate on ice for 15-30 minutes with occasional swirling. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Sonicate the lysate briefly on ice to shear genomic DNA and ensure complete lysis. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Pre-Clearing the Lysate: a. To reduce non-specific binding, incubate the cleared lysate (e.g., 1-2 mg of total protein) with Protein A/G beads for 1 hour at 4°C on a rotator. b. Pellet the beads by centrifugation or using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-CDK12 antibody. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate. b. Incubate overnight at 4°C on a rotator to allow the formation of the antibody-antigen complex. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C on a rotator to capture the immune complexes.
5. Washing: a. Pellet the beads and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.
6. Elution: a. After the final wash, remove all supernatant. b. To elute the immunoprecipitated proteins for Western blot analysis, resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil for 5-10 minutes. c. For mass spectrometry analysis, use a non-denaturing elution buffer to preserve protein complexes, or an on-bead digestion protocol.
7. Analysis: a. For Western blotting, centrifuge the eluted samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Following electrophoresis, transfer the proteins to a membrane and probe with primary antibodies against CDK12 and its expected interacting partners, such as Cyclin K. c. For mass spectrometry, the eluted sample can be processed for proteomic analysis to identify a broader range of interacting proteins.
Expected Results and Troubleshooting
A successful immunoprecipitation experiment should show a clear band for CDK12 in the IP lane and a corresponding band for Cyclin K, indicating their interaction. In the this compound treated samples, a dose-dependent decrease in the amount of co-immunoprecipitated Cyclin K might be observed if the inhibitor affects the stability or conformation of the CDK12/Cyclin K complex. The isotype control lane should be free of these bands, confirming the specificity of the antibody.
Troubleshooting Tips:
-
High Background: Increase the number of washes, increase the stringency of the wash buffer (e.g., higher salt or detergent concentration), or perform a more thorough pre-clearing step.
-
Low or No Signal: Ensure sufficient protein input, optimize antibody concentration, check the activity of the antibody, and ensure complete cell lysis.
-
Non-specific Bands: Use a high-quality, IP-validated antibody and include a proper isotype control.
By following this detailed protocol, researchers can effectively utilize this compound as a chemical probe to investigate the dynamic interactions of CDK12 within the cell, providing valuable insights into its biological function and its potential as a therapeutic target.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Cyclin-Dependent Kinase 12 (CDK12) Inhibitors in Triple-Negative Breast Cancer Research
Note: The compound "Cdk-IN-12" was not identified in a comprehensive search of available literature. It is presumed to be a typographical error. This document will focus on the applications of well-characterized CDK12 inhibitors in the context of triple-negative breast cancer (TNBC) research, with a particular focus on the potent and selective dual CDK12/13 inhibitor, SR-4835.
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This absence of well-defined molecular targets makes it difficult to treat with targeted therapies. Recent research has identified Cyclin-Dependent Kinase 12 (CDK12) as a promising therapeutic target in TNBC. Inhibition of CDK12 has been shown to induce a "BRCAness" phenotype, rendering cancer cells vulnerable to DNA-damaging agents and PARP inhibitors.
These application notes provide an overview of the use of CDK12 inhibitors in TNBC research, including their mechanism of action, quantitative data on their efficacy, and detailed protocols for key experiments.
Mechanism of Action of CDK12 Inhibitors in TNBC
CDK12, in complex with its partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II.[1] Inhibition of CDK12 in TNBC cells leads to a cascade of events that ultimately sensitizes them to anti-cancer therapies.
The primary mechanism of action involves the suppression of core DNA damage response (DDR) genes.[1] Inhibition of CDK12 triggers intronic polyadenylation site cleavage in the transcripts of long genes, many of which are critical components of the DDR pathway, such as BRCA1, ATM, and FANCF.[1][2] This premature cleavage and polyadenylation lead to the production of truncated, non-functional proteins, thereby impairing the cell's ability to repair DNA damage. This induced deficiency in the homologous recombination repair pathway is referred to as a "BRCAness" phenotype.[1]
This acquired vulnerability makes TNBC cells highly susceptible to agents that cause DNA damage, such as platinum-based chemotherapy and PARP inhibitors. PARP inhibitors are particularly effective in cells with compromised homologous recombination, as they lead to the accumulation of cytotoxic DNA lesions.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of the CDK12/13 inhibitor SR-4835 in TNBC research.
Table 1: In Vitro Inhibitory Activity of SR-4835
| Parameter | Value | Reference |
| CDK12 IC50 | 99 nM | |
| CDK13 K_d_ | 4.9 nM | |
| MDA-MB-231 EC50 (Ser2 Phosphorylation) | 100 nM |
Table 2: Synergistic Effects of SR-4835 with other Anti-cancer Agents in TNBC
| Combination | Effect | Reference |
| SR-4835 + Cisplatin | Synergistic anti-tumor activity | |
| SR-4835 + Irinotecan | Synergistic anti-tumor activity | |
| SR-4835 + Olaparib (PARP inhibitor) | Synergistic anti-tumor activity |
Experimental Protocols
Cell Viability Assay (Clonogenic Assay)
This protocol is used to assess the long-term proliferative capacity of TNBC cells following treatment with a CDK12 inhibitor.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CDK12 inhibitor (e.g., SR-4835)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed 500 TNBC cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the CDK12 inhibitor for 72 hours.
-
Remove the drug-containing medium and replace it with fresh complete growth medium.
-
Incubate the plates for 7-10 days, allowing colonies to form. Change the medium every 2-3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis for DNA Damage Response Proteins
This protocol is used to determine the effect of CDK12 inhibition on the expression of key DDR proteins.
Materials:
-
TNBC cell lines
-
CDK12 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DDR proteins (e.g., BRCA1, RAD51, ATR) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat TNBC cells with the CDK12 inhibitor for the desired time and concentration.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of a CDK12 inhibitor in a mouse model of TNBC.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
TNBC cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) tissue
-
Matrigel
-
CDK12 inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant TNBC cells (mixed with Matrigel) or PDX tissue into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the CDK12 inhibitor (and/or other treatments like cisplatin or a PARP inhibitor) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for CDK12 Inhibitor Administration in Mouse Models
Disclaimer: The following information pertains to various Cyclin-Dependent Kinase 12 (CDK12) inhibitors and is intended for research purposes only. The compound "Cdk-IN-12" was not specifically identified in the available literature. Therefore, this document provides a generalized overview and specific examples of CDK12 inhibitors that have been evaluated in murine models. Researchers should meticulously consult the original research articles for detailed protocols and safety information before planning any in vivo experiments.
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant target in oncology research. It plays a crucial role in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] Inhibition of CDK12 can lead to synthetic lethality in certain cancer types and enhance the efficacy of other anti-cancer agents, making it an attractive therapeutic strategy.[3][4][5] This document provides a summary of administration and dosage information for several CDK12 inhibitors in mouse models, along with generalized experimental protocols.
Signaling Pathway of CDK12
CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This action is critical for the transcriptional elongation of long genes, including many essential genes in the DNA damage response pathway such as BRCA1, ATM, and FANCF. Inhibition of CDK12 disrupts this process, leading to reduced expression of these key DDR proteins, increased genomic instability, and ultimately, cancer cell death.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress of anticancer drugs targeting CDK12 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Proper handling and storage conditions for Cdk-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Cdk-IN-12, also documented as CDK12-IN-2, is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its close homolog, CDK13.[1] As a member of the transcription-associated CDKs, CDK12 forms a complex with Cyclin K (CycK). This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at the Serine 2 position (p-Ser2).[2][3][4] This phosphorylation event is essential for the transcriptional elongation of long genes, many of which are integral to the DNA Damage Response (DDR) pathway, including key homologous recombination (HR) genes like BRCA1, ATR, FANCI, and FANCD2.[1]
By inhibiting CDK12, this compound prevents the phosphorylation of RNAP II, leading to a disruption in the transcription of these crucial DDR genes. This impairment of the DNA repair machinery can induce a "BRCAness" phenotype, creating a synthetic lethal vulnerability in cancer cells that can be exploited, particularly in combination with DNA-damaging agents or PARP inhibitors.
Proper Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability, activity, and ensure user safety.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage Conditions
Adherence to recommended storage conditions is essential to preserve the compound's integrity over time.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Crucial Handling Tip: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Physicochemical and In Vitro Activity Data
The following tables summarize the key properties and inhibitory activities of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 2244987-03-7 |
| Molecular Formula | C₃₂H₃₂N₆O₂ |
| Molecular Weight | 532.6 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 50 mg/mL (93.87 mM) |
| Ethanol: Slightly soluble (0.1-1 mg/mL) |
Table 2: In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ | Cell Line / Condition |
| CDK12 | 52 nM | Biochemical Assay |
| CDK13 | 10 nM | Biochemical Assay |
| CDK2 | >100 µM | Biochemical Assay |
| CDK7 | >10 µM | Biochemical Assay |
| CDK8 | >10 µM | Biochemical Assay |
| CDK9 | 16 µM | Biochemical Assay |
| p-Ser2 RNAP II | 185 nM | SK-BR-3 cells |
| Cell Growth | 0.8 µM | SK-BR-3 cells |
Data sourced from multiple vendors and publications.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
General Experimental Workflow
This workflow outlines the typical steps for an in vitro cell-based assay using this compound.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
Cdk-IN-12: Application Notes and Protocols for Studying Gene Expression and RNA Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with Cyclin K, is a key regulator of gene transcription.[1][2] It plays a crucial role by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for productive transcription elongation, particularly of long genes.[1][2] Many of these genes are critical for the DNA Damage Response (DDR), including well-known tumor suppressors like BRCA1 and ATM.[3] Inhibition of CDK12 disrupts this process, leading to premature termination of transcription and the downregulation of these vital DDR genes. This creates a state of "BRCAness," rendering cancer cells vulnerable to DNA-damaging agents and PARP inhibitors.
This document provides detailed application notes and protocols for utilizing CDK12 inhibitors to study gene expression and RNA processing. While specific public data for a compound named "Cdk-IN-12" is not available, the information herein is based on the well-characterized effects of potent and selective CDK12 inhibitors such as Cdk12-IN-5, THZ531, and SR-4835. These protocols will guide researchers in assessing the on-target effects of CDK12 inhibition.
Mechanism of Action and Effects on Gene Expression
CDK12 inhibition primarily impacts transcription elongation and RNA processing through several key mechanisms:
-
Reduced RNAPII Processivity: Inhibition of CDK12 leads to a defect in the elongation of transcription, particularly affecting long genes.
-
Premature Cleavage and Polyadenylation (PCPA): A significant consequence of CDK12 inhibition is the increased utilization of intronic polyadenylation sites, resulting in truncated and non-functional transcripts.
-
Downregulation of DDR Genes: CDK12 is essential for the expression of a subset of long genes, many of which are involved in the DDR pathway.
-
Impact on RNA Splicing: CDK12 has been shown to regulate alternative last exon (ALE) splicing and interacts with the splicing machinery.
The signaling pathway below illustrates the central role of the CDK12/Cyclin K complex in promoting transcription elongation and the impact of its inhibition.
Caption: CDK12/Cyclin K phosphorylates the CTD of RNAPII to promote transcription elongation.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from experiments using a CDK12 inhibitor. The data is based on published results for well-characterized inhibitors.
Table 1: Effect of CDK12 Inhibition on DDR Gene Expression (RT-qPCR)
| Gene | Treatment | Fold Change (vs. DMSO) |
| BRCA1 | CDK12 Inhibitor (200 nM, 6h) | ~0.4 - 0.6 |
| ATM | CDK12 Inhibitor (200 nM, 6h) | ~0.5 - 0.7 |
| ATR | CDK12 Inhibitor (200 nM, 6h) | ~0.6 - 0.8 |
| FANCF | CDK12 Inhibitor (200 nM, 6h) | ~0.3 - 0.5 |
Table 2: Effect of CDK12 Inhibition on RNAPII Phosphorylation (Western Blot)
| Protein | Treatment | Normalized Intensity (vs. DMSO) |
| p-RNAPII (Ser2) | CDK12 Inhibitor (400 nM, 6h) | ~0.3 - 0.5 |
| Total RNAPII | CDK12 Inhibitor (400 nM, 6h) | No significant change |
Experimental Protocols
The following are detailed protocols for key experiments to validate the impact of a CDK12 inhibitor on gene expression and RNA processing.
Caption: Workflow for analyzing the effects of this compound on gene expression and RNAPII.
Protocol 1: Analysis of Gene Expression by RT-qPCR
This protocol measures changes in mRNA levels of target genes, such as those involved in the DDR pathway, following treatment with a CDK12 inhibitor.
Materials:
-
Cancer cell line (e.g., OVCAR-3, Jurkat)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., BRCA1, ATM) and housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Treat cells with various concentrations of this compound (e.g., 50 nM, 200 nM) and a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR on a real-time PCR system using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 2: Analysis of RNAPII Phosphorylation by Western Blot
This protocol assesses the phosphorylation status of the RNAPII CTD at Serine 2, a direct target of CDK12.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RNAPII (Ser2), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
Data Analysis: Quantify band intensities. Normalize the p-RNAPII (Ser2) signal to the total RNAPII signal and then to the loading control.
Protocol 3: Analysis of RNAPII Occupancy by ChIP-seq
This protocol maps the genome-wide occupancy of RNAPII and its phosphorylated forms to identify changes in transcription elongation.
Materials:
-
Treated and control cells
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Antibodies for ChIP: anti-RNAPII, anti-p-RNAPII (Ser2), anti-p-RNAPII (Ser5)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
-
Next-generation sequencer
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA with 1% formaldehyde.
-
Quench with glycine.
-
Lyse cells and isolate nuclei.
-
Shear chromatin by sonication to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate chromatin with the antibody of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute chromatin from the beads.
-
Reverse cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align reads to a reference genome.
-
Perform peak calling and differential binding analysis between treated and control samples.
-
Generate metagene plots to visualize RNAPII occupancy across gene bodies.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cdk-IN-12 Insolubility in Aqueous Buffers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Cdk-IN-12 in aqueous buffers. The following information is designed to address common issues and provide actionable solutions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a designation that may refer to inhibitors of Cyclin-Dependent Kinases (CDKs). While some documentation points to a "this compound" that inhibits CDK4/6, the context of insolubility issues often arises with inhibitors of CDK12, a key regulator of transcriptional processes. CDK12 inhibitors are frequently hydrophobic molecules, leading to poor solubility in aqueous solutions like cell culture media and assay buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: I'm observing a precipitate after diluting my this compound stock solution in my aqueous buffer. What is the likely cause and how can I prevent this?
A2: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. The high concentration of the organic solvent (typically DMSO) in the stock solution keeps the compound dissolved, but upon dilution into an aqueous buffer, the solvent is diluted, and the compound precipitates.
To prevent this, consider the following strategies:
-
Lower the final concentration: The simplest approach is to use a lower final concentration of the inhibitor in your experiment.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
Use an intermediate dilution step: Perform a serial dilution of your high-concentration stock in DMSO before the final dilution into the aqueous buffer.
-
Pre-warm the aqueous buffer: Warming the buffer to 37°C can sometimes improve the solubility of your compound.
Q3: What are the recommended solvents for preparing a stock solution of a CDK12 inhibitor?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of CDK12 inhibitors and other kinase inhibitors due to its strong solubilizing power for organic molecules.[1] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure maximum solubility.
Q4: Can I use other solvents or additives to improve the solubility of this compound in my aqueous buffer?
A4: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous solutions:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase solubility.
-
Surfactants: Non-ionic surfactants such as Tween-80 or Triton X-100 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help keep the compound in solution.
-
pH adjustment: The solubility of some compounds is pH-dependent. For weakly basic kinase inhibitors, a slightly acidic pH may improve solubility. However, it is critical to ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
Quantitative Solubility Data for CDK12 Inhibitors
| Compound | Solvent | Solubility | Notes |
| CDK12-IN-E9 | DMSO | 125 mg/mL (287.67 mM) | Ultrasonic treatment may be needed.[2] |
| 10% DMSO in Corn Oil | ≥ 20.83 mg/mL (47.94 mM) | Clear solution.[2] | |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL (4.79 mM) | Clear solution.[2] | |
| IV-361 | DMSO | 90 mg/mL (196.67 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.25 mg/mL (4.92 mM) | Clear solution.[3] | |
| 10% DMSO in Corn Oil | ≥ 2.25 mg/mL (4.92 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of a CDK12 inhibitor.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required amount: Based on the molecular weight of your specific this compound compound, calculate the mass of the powder needed to prepare a 10 mM stock solution.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer for use in experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the aqueous buffer: If compatible with your experiment, warm the aqueous buffer to 37°C.
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer. To minimize precipitation, add the stock solution dropwise while gently vortexing the buffer.
-
Final Concentration of DMSO: Ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If a precipitate is observed, consider the troubleshooting strategies outlined in the FAQs.
Signaling Pathways and Experimental Workflows
CDK12 Signaling Pathway
CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event is critical for the elongation phase of transcription, particularly for long genes, including many involved in the DNA damage response (DDR) pathway. Inhibition of CDK12 disrupts this process, leading to impaired transcription of DDR genes and increased genomic instability.
Caption: Simplified signaling pathway of CDK12 in transcription regulation.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
Optimizing Cdk-IN-12 treatment duration for maximum effect
Welcome to the technical support center for Cdk-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximum effect, with a focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with its partner Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[1][2][3] This phosphorylation is essential for transcriptional elongation and the expression of key genes, particularly those involved in the DNA Damage Response (DDR), such as BRCA1.[2] By inhibiting CDK12, this compound disrupts these processes, leading to impaired DNA repair and decreased cell viability, especially in cancer cells under replicative stress.[2]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration are highly dependent on the cell line and experimental endpoint (e.g., target engagement vs. apoptosis). For initial experiments, a dose-response study is recommended to determine the IC50 value for your specific model. A common starting concentration range for selective kinase inhibitors is 100 nM to 10 µM. For treatment duration, start with a time-course experiment ranging from 24 to 72 hours to observe effects on protein expression, cell cycle, or viability.
Q3: How should I prepare and store this compound stock solutions?
A3: Most kinase inhibitors are soluble in organic solvents like DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, store the stock solution in small, single-use aliquots at -80°C. When treating cells, ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line, typically less than 0.5%.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed by Western blotting. Since this compound inhibits CDK12, you should observe a decrease in the phosphorylation of its direct substrate, RNA Polymerase II, at the Serine 2 position of the C-terminal domain (p-RNAPII Ser2). Probing for total RNAPII should be used as a loading control. This effect can often be detected within a few hours of treatment (e.g., 2-6 hours).
Troubleshooting Guide
Issue 1: I am not observing any effect after treating my cells with this compound.
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | The compound may degrade in aqueous culture media over time. Prepare fresh dilutions from a frozen stock for each experiment. Consider a stability study by incubating the inhibitor in your media and assessing its integrity. |
| Incorrect Concentration | The concentration may be too low for your specific cell line. Perform a dose-response experiment (e.g., from 10 nM to 20 µM) to determine the effective concentration range. |
| Insufficient Treatment Duration | Phenotypic effects like apoptosis or changes in proliferation may require longer incubation times. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| Poor Cell Permeability | While designed to be cell-permeable, issues can arise. Verify target engagement with a short-term experiment (2-6 hours) and check for inhibition of p-RNAPII Ser2 by Western blot. |
| Cell Culture Variability | Ensure consistency in cell passage number, seeding density, and overall cell health, as these factors can significantly alter the response to inhibitors. |
Issue 2: I am observing high levels of cell death even at low concentrations.
| Potential Cause | Recommended Solution |
| Off-Target Toxicity | The inhibitor may be affecting other essential kinases or cellular pathways at the tested concentrations. Lower the concentration and shorten the treatment duration. Confirm that the observed phenotype correlates with on-target activity (i.e., decreased p-RNAPII Ser2). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your media is non-toxic (typically <0.5%) and that your vehicle control wells match this concentration. |
| Cell Line Sensitivity | The specific cell line you are using may be highly dependent on the CDK12 pathway for survival and thus exceptionally sensitive to its inhibition. Perform a more granular dose-response experiment starting at very low concentrations (e.g., 1-10 nM). |
Experimental Protocols & Data
Protocol: Time-Course Experiment to Determine Optimal Treatment Duration
This protocol outlines a method to determine the optimal treatment duration of this compound by assessing both target engagement and a downstream cellular effect (e.g., apoptosis).
1. Cell Seeding:
-
Plate cells at a density that will ensure they remain in the log growth phase throughout the experiment (e.g., 30-40% confluency at the start).
-
Prepare enough plates/wells for each time point, concentration, and control.
2. Compound Preparation and Treatment:
-
Thaw a fresh aliquot of 10 mM this compound stock in DMSO.
-
Prepare serial dilutions in culture medium to achieve the desired final concentrations. A good starting point is to use two concentrations: an IC50 and a 5x IC50 value determined from a prior dose-response experiment.
-
Include a "Vehicle Control" group treated with the same final concentration of DMSO.
-
Add the prepared media to the cells.
3. Time-Point Harvesting:
-
Harvest cells at multiple time points. For a comprehensive analysis, use both early and late time points.
-
Early Points (e.g., 2, 6, 12 hours): Ideal for assessing target engagement. Lyse cells and prepare protein lysates for Western blot analysis of p-RNAPII Ser2.
-
Late Points (e.g., 24, 48, 72 hours): Ideal for assessing phenotypic outcomes. Prepare cells for assays such as apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) or cell viability (e.g., CellTiter-Glo®).
4. Data Analysis:
-
For Western blots, quantify band intensities and normalize the p-RNAPII Ser2 signal to total RNAPII.
-
For apoptosis/viability assays, calculate the percentage of apoptotic or viable cells relative to the vehicle control at each time point.
-
Plot the results over time to identify the duration that provides maximal on-target effect with the desired phenotypic outcome.
Example Data Summary Table
The following table structure can be used to organize results from the time-course experiment.
| Treatment Group | Time Point | p-RNAPII Ser2 Inhibition (%) (vs. Vehicle) | Apoptosis Induction (%) (vs. Vehicle) |
| Vehicle (DMSO) | 6h | 0% | 0% |
| 24h | 0% | 2% | |
| 48h | 0% | 3% | |
| 72h | 0% | 4% | |
| This compound (IC50) | 6h | 55% | 5% |
| 24h | 60% | 25% | |
| 48h | 58% | 50% | |
| 72h | 52% | 65% | |
| This compound (5x IC50) | 6h | 95% | 10% |
| 24h | 98% | 45% | |
| 48h | 96% | 75% | |
| 72h | 91% | 88% |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the CDK12/CycK complex, blocking RNAPII phosphorylation and DDR gene expression.
Experimental Workflow for Optimizing Treatment Duration
Caption: A logical workflow to determine the optimal treatment duration for this compound in cell-based assays.
References
Addressing Cdk-IN-12 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for Cdk-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of this compound in non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription. It does so by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for transcriptional elongation.[1][2] By inhibiting CDK12, this compound can lead to decreased phosphorylation of RNAP II, resulting in the premature termination of transcription for a subset of genes, particularly long genes involved in the DNA damage response (DDR).[2][3]
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines when using this compound?
A2: While this compound is designed to target CDK12, which is often overexpressed in cancer cells, it can also affect normal cellular processes. The observed cytotoxicity in non-cancerous cell lines can stem from several factors:
-
On-target effects: Non-cancerous cells also rely on CDK12 for transcriptional regulation and maintaining genomic stability. Inhibition of these fundamental processes can lead to cell death.
-
Off-target effects: Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may inhibit other kinases to some extent.[4] Due to the high homology, a likely off-target is CDK13, which is also involved in transcriptional regulation. Inhibition of other essential kinases can lead to unintended cytotoxic effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of RNAP II Ser2 phosphorylation) to minimize off-target binding.
-
Use Structurally Distinct Inhibitors: Confirm that the observed phenotype is due to CDK12 inhibition by using another CDK12 inhibitor with a different chemical scaffold.
-
Perform Kinome Profiling: Assess the selectivity of this compound by screening it against a broad panel of kinases to identify potential off-targets.
Q4: What are some recommended non-cancerous cell lines for assessing the cytotoxicity of this compound?
A4: It is advisable to use a panel of cell lines representing different tissue types to assess potential organ-specific toxicity. Some commonly used non-cancerous cell lines include:
-
HEK293 (Human Embryonic Kidney): Useful for assessing potential nephrotoxicity.
-
HepG2 (Human Hepatocellular Carcinoma): Often used as a model for hepatotoxicity studies, as the liver is a primary site of drug metabolism.
-
hTERT-RPE1 (Human Retinal Pigment Epithelial cells): A well-characterized, non-cancerous cell line with a stable karyotype.
-
Primary cells: When possible, using primary cells relevant to your research area can provide more physiologically relevant data, although they can be more challenging to culture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in non-cancerous cells at expected effective concentration. | 1. Concentration too high: The IC50 for cytotoxicity in your non-cancerous cell line may be lower than in the cancer cell lines of interest. 2. Significant off-target effects: The inhibitor may be affecting other essential kinases in the non-cancerous cells. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your non-cancerous cell line using a cytotoxicity assay (e.g., MTT or LDH). 2. Use a more selective inhibitor: If available, test a CDK12 inhibitor with a better selectivity profile. 3. Rescue experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing or activating the off-target kinase. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell passage number: Higher passage numbers can lead to genetic drift and altered sensitivity. 2. Cell density at plating: Variations in cell number can affect the outcome of cytotoxicity assays. 3. Reagent variability: Inconsistent preparation of this compound stock solutions or assay reagents. | 1. Use a consistent, low passage number for all experiments. 2. Optimize and standardize cell seeding density. 3. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Ensure assay reagents are within their expiration dates and properly stored. |
| Apoptosis is detected, but not necrosis (or vice-versa). | Different cell death pathways are being activated: this compound may induce a specific cell death mechanism. | Use multiple cytotoxicity assays to get a comprehensive picture. For example, combine a metabolic assay (MTT), a membrane integrity assay (LDH), and an apoptosis assay (Caspase-3/7). |
Data Presentation
Table 1: Comparative Selectivity Profile of CDK Inhibitors (IC50 in nM)
| Compound | CDK12 | CDK13 | CDK1 | CDK2 | CDK7 | CDK9 |
| Cdk12-IN-2 | 52 | 10 | >10000 | >10000 | >10000 | >10000 |
| Cdk12-IN-3 | 31 | - | >2667 | >2667 | >2667 | >2667 |
Data compiled from preclinical studies. A higher IC50 value indicates lower potency.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Include the following controls:
-
Vehicle control (spontaneous LDH release)
-
Maximum LDH release control (cells treated with lysis buffer provided in the kit)
-
No-cell control (medium only)
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
-
Caspase-3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cells in culture
-
This compound
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, leading to cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
Caption: A comprehensive workflow for evaluating this compound cytotoxicity.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Kinase Inhibitor Experiments
This guide provides troubleshooting advice for researchers encountering issues with kinase inhibitors, specifically focusing on the scenario where Cdk-IN-12 is not inhibiting its target kinase. The following sections offer potential explanations and solutions in a question-and-answer format, supplemented with experimental protocols and reference data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound inhibitor shows no effect. What are the first things I should check?
A1: When a kinase inhibitor fails to show activity, the initial troubleshooting steps should focus on the inhibitor itself and the basic experimental setup.
-
Compound Integrity and Solubility:
-
Verification: Confirm the identity and purity of your this compound stock through methods like mass spectrometry or HPLC.
-
Solubility: Ensure the inhibitor is fully dissolved in the assay buffer or cell culture medium. Precipitated compound will not be active.[1][2] Check the recommended solvent and maximum solubility for this compound. Use a vehicle control (e.g., DMSO) to rule out solvent-related effects.[1][2]
-
Stability: Consider the stability of the inhibitor in your experimental conditions (e.g., temperature, light exposure, freeze-thaw cycles). Degradation can lead to a loss of activity.[1]
-
-
Concentration and Dosing:
-
Dose-Response: Perform a dose-response curve with a wide range of concentrations. The lack of inhibition might be due to using a concentration that is too low.
-
IC50 Values: Compare your working concentrations to the known IC50 values for this compound against its target. Note that different CDK12 inhibitors have varying potencies.
-
Q2: I've confirmed my inhibitor is fine, but it's still not working in my in vitro kinase assay. What could be wrong with my assay setup?
A2: In vitro kinase assays are sensitive to several parameters. An inhibitor that is effective in cells may appear inactive if the biochemical assay conditions are not optimal.
-
ATP Concentration: Most kinase inhibitors are ATP-competitive. If the concentration of ATP in your assay is too high, it can outcompete the inhibitor, leading to an artificially high IC50 value or a complete lack of inhibition. It is recommended to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.
-
Enzyme Activity: Confirm that your recombinant kinase is active. Run a positive control without any inhibitor to ensure robust substrate phosphorylation. The concentration of the enzyme itself can also affect results; autophosphorylation at high enzyme concentrations can sometimes complicate readouts.
-
Assay Linearity: Ensure your assay is running in the linear range with respect to time and enzyme concentration. Measurements should be taken during the initial velocity phase of the reaction.
Q3: My inhibitor is inactive in my cell-based assay. What cellular factors could be at play?
A3: A lack of activity in a cellular context can be due to several factors not present in a simplified biochemical assay.
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Compensatory Signaling: Cells can adapt to the inhibition of one kinase by upregulating parallel or downstream signaling pathways, which can mask the effect of the inhibitor. Probing for the activation of known compensatory pathways via Western blot can provide insight.
-
Cell Line-Specific Effects: The effect of an inhibitor can vary between different cell lines due to their unique genetic backgrounds and signaling network configurations.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to its intended target within the cell. This can be assessed using techniques like cellular thermal shift assays (CETSA) or NanoBRET Target Engagement assays.
Q4: Could the problem be with my target kinase itself?
A4: Yes, the state or sequence of the target kinase is a critical factor.
-
Mutations: The target kinase may harbor mutations that prevent the inhibitor from binding effectively. A common cause of drug resistance is the emergence of "gatekeeper" mutations in the kinase's ATP-binding pocket, which can block drug access without abolishing kinase activity. Sequencing the kinase domain in your cell line is advisable if you suspect resistance.
-
Conformational State: Some inhibitors only bind to a specific conformation of a kinase (e.g., active or inactive). Your experimental conditions might favor a conformation that this compound cannot bind to.
-
Expression Level: Verify the expression level of the target kinase in your cell line. If the protein is not expressed or is present at very low levels, no effect will be observed.
Quantitative Data: Potency of Selected CDK12 Inhibitors
Since "this compound" may be a non-standard name, the table below summarizes the reported inhibitory concentrations (IC50) for other known CDK12 inhibitors to provide a reference for expected potency.
| Inhibitor Name | Target(s) | IC50 (nM) | Assay Type |
| CDK12-IN-3 | CDK12 | 491 | Enzymatic Assay |
| THZ1 | CDK7, CDK12, CDK13 | 3.2 (for CDK7) | Enzymatic Assay |
| CDK12-IN-2 | CDK12/13 | Not specified | Chemical Probe |
| PROTAC CDK12/13 Degrader-1 | CDK12/13 (Degrader) | DC50 = 2.2 / 2.1 | Cellular Assay |
Data sourced from MedChemExpress.
Diagrams and Workflows
CDK12 Signaling Pathway
Caption: Simplified CDK12 signaling pathway.
Troubleshooting Workflow for Kinase Inhibitor Inactivity
Caption: Logical workflow for troubleshooting inactive kinase inhibitors.
Key Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in signal indicates ATP consumption (i.e., kinase activity).
Objective: To determine the IC50 of this compound against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
This compound (serial dilutions)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence capability
Methodology:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X solution of kinase and substrate in kinase assay buffer.
-
Prepare a 2X solution of ATP in kinase assay buffer. The final concentration should be at or near the Km of the kinase.
-
Prepare serial dilutions of this compound in the assay buffer containing the vehicle (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Set up Kinase Reaction:
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells of the plate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the assay.
-
-
Signal Detection:
-
Stop the reaction and detect remaining ATP by adding 25 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with no kinase).
-
Normalize the data: Set the "no inhibitor" control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
Technical Support Center: Reducing Experimental Variability in Cdk-IN-12 Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize experimental variability when working with Cdk-IN-12, a potent cyclin-dependent kinase inhibitor. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that demonstrates high selectivity for Cyclin-Dependent Kinase 12 (CDK12).[1] CDK12, in partnership with Cyclin K, plays a crucial role in the regulation of gene transcription.[2] Specifically, the CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II at the serine 2 residue.[2][3] This phosphorylation is essential for the elongation phase of transcription, particularly for long genes that are often involved in the DNA Damage Response (DDR), such as BRCA1 and ATR.[4] By inhibiting CDK12, this compound disrupts the transcription of these critical DDR genes, leading to impaired DNA repair, accumulation of DNA damage, and can ultimately result in cell cycle arrest and apoptosis in cancer cells.
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the specific cell line and the experimental endpoint being measured. However, for most cell-based assays, a good starting point is in the low nanomolar range. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring reproducible results. For maximum stability, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for shorter periods (up to one month). When preparing working solutions, it is advisable to make them fresh for each experiment from the frozen stock. Protect solutions from light, as some compounds can be light-sensitive.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of CDK12, like many kinase inhibitors, it may exhibit off-target activity, particularly at higher concentrations. The closest homolog to CDK12 is CDK13, and some inhibitors may show activity against both. It is crucial to use the lowest effective concentration possible to minimize potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or loss of inhibitory activity.
-
Possible Cause: Degradation of this compound in working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Avoid using old working solutions. Prepare them fresh for each experiment from a frozen stock aliquot.
-
Minimize Freeze-Thaw Cycles: Aliquoting stock solutions helps to avoid repeated changes in temperature that can degrade the compound.
-
Control Temperature: Keep working solutions on ice during experimental setup to minimize thermal degradation.
-
Protect from Light: Store stock and working solutions in amber vials or wrap tubes in aluminum foil to prevent photodegradation.
-
Assess Purity: If inconsistencies persist, consider verifying the purity of your stock solution using techniques like HPLC.
-
Issue 2: Precipitation of this compound in aqueous media during experiments.
-
Possible Cause: Poor aqueous solubility of the compound.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to prevent both solvent-induced cytotoxicity and compound precipitation.
-
Serial Dilutions: When preparing working solutions for cell culture, perform serial dilutions directly in the cell culture medium rather than diluting a highly concentrated DMSO stock directly into an aqueous buffer.
-
Use of Surfactants: In some instances, the use of a small amount of a non-ionic surfactant like Pluronic F-68 can help to improve the solubility of hydrophobic compounds in aqueous media.
-
Gentle Warming and Sonication: To redissolve any precipitate in a stock solution, gentle warming and brief ultrasonication can be effective.
-
Issue 3: High background or variability in kinase assays.
-
Possible Cause: Issues with assay components or protocol execution.
-
Troubleshooting Steps:
-
Enzyme and Substrate Quality: Ensure the kinase and substrate are of high quality and have been stored correctly. Avoid repeated freeze-thaw cycles of the enzyme.
-
Buffer Composition: Use a recommended kinase assay buffer and consider adding DTT to maintain a reducing environment.
-
ATP Concentration: The concentration of ATP can influence inhibitor potency. Ensure you are using a consistent and appropriate concentration for your assay.
-
Assay Controls: Always include appropriate controls, such as "no enzyme," "no ATP," and "vehicle control" (e.g., DMSO), to assess background signal and baseline activity.
-
Duplicate or Triplicate Wells: Running samples in duplicate or triplicate can help to identify and mitigate variability within a single experiment.
-
Issue 4: Inconsistent results in Western blotting for downstream targets.
-
Possible Cause: Variability in sample preparation, protein transfer, or antibody incubation.
-
Troubleshooting Steps:
-
Consistent Cell Treatment and Lysis: Ensure uniform cell seeding density and consistent treatment times with this compound. Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA or Bradford assay) to ensure equal protein loading in each lane of the gel.
-
Loading Controls: Always probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading across all lanes.
-
Antibody Optimization: The optimal dilution for primary and secondary antibodies should be determined empirically. Ensure consistent incubation times and temperatures.
-
Blocking: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for CDK Inhibitors
| Inhibitor | Target Kinase | Reported IC50 | Cell Line/Assay Conditions |
| This compound related compounds | CDK12 | Low nanomolar range | Varies by cell line |
| THZ1 Hydrochloride | CDK7 | 3.2 nM | In vitro kinase assay |
| RO3306 | CDK1 | 10-fold selective over CDK2 | In vitro kinase assay |
Note: IC50 values can vary significantly based on the cell line, assay type, and experimental conditions such as ATP concentration.
Table 2: Recommended Concentration Ranges for this compound in Common Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cell Proliferation/Viability Assays | Low nanomolar (nM) to low micromolar (µM) | Perform a dose-response curve to determine the optimal range for your specific cell line. |
| In Vitro Kinase Assays | Varies based on enzyme and substrate concentration | Titrate the inhibitor to determine the IC50 value under your specific assay conditions. |
| Western Blotting | Use concentrations around the determined IC50 value | Higher concentrations may be used for shorter time points to observe acute effects on signaling. |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound against CDK12/Cyclin K.
-
Prepare Reagents: Thaw 5x Kinase Assay Buffer, ATP, and CDK12/Cyclin K substrate on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Add DTT to the 1x Kinase Assay Buffer to a final concentration of 1 mM.
-
Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP, and substrate. The final concentrations will need to be optimized for your specific assay.
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add the desired concentrations of this compound to the "Test Inhibitor" wells. Add the vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.
-
Enzyme Addition: To the "Blank" wells, add 1x Kinase Assay Buffer. Thaw the CDK12/Cyclin K enzyme on ice and dilute it to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate Reaction: Add the diluted CDK12/Cyclin K enzyme to the "Positive Control" and "Test Inhibitor" wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 90 minutes).
-
Detection: Stop the reaction and detect the kinase activity using a suitable method, such as ADP-Glo™ or a fluorescence polarization-based assay, following the manufacturer's instructions.
-
Data Analysis: Subtract the "Blank" value from all other readings. Calculate the percent inhibition for each this compound concentration relative to the "Positive Control" and plot the data to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the existing medium and add the medium containing the various concentrations of this compound or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Approximately 4 hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blotting for Phospho-RNA Polymerase II (Ser2)
This protocol allows for the detection of changes in protein phosphorylation, confirming CDK12 inhibition.
-
Cell Treatment and Lysis: Seed cells and treat them with the desired concentrations of this compound or a vehicle control for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Phospho-RNA Polymerase II (Ser2) overnight at 4°C. Also, probe separate blots or strip and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in Ser2 phosphorylation, normalizing to the total protein and the loading control.
Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing phosphorylation of RNA Pol II.
Caption: A typical workflow for experiments involving this compound treatment and analysis.
Caption: A decision tree to diagnose common issues in this compound experiments.
References
Technical Support Center: Strategies to Improve the In vivo Bioavailability of Cdk-IN-12
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of the Cyclin-Dependent Kinase (CDK) inhibitor, Cdk-IN-12. Given that many kinase inhibitors exhibit poor aqueous solubility, the following strategies are presented to overcome this common hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of this compound?
A1: The low bioavailability of small molecule kinase inhibitors like this compound is often multifaceted. Key reasons include poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and high lipophilicity. These factors can lead to low and variable absorption, significant food effects, and potential drug-drug interactions. Additionally, first-pass metabolism in the liver can further reduce the amount of active compound reaching systemic circulation.
Q2: How can I improve the solubility of this compound for in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound. These include:
-
Particle size reduction: Decreasing the particle size increases the surface area, which can lead to a higher dissolution rate.[][2][3]
-
Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract.[4]
-
Amorphous solid dispersions: Dispersing the compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.
-
Use of co-solvents and surfactants: A mixture of biocompatible co-solvents and non-ionic surfactants can be used to create a suitable vehicle for administration.
-
Lipophilic salt formation: Converting the drug to a lipophilic salt can significantly enhance its solubility in lipid-based formulations.[5]
Q3: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how can it help with this compound?
A3: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the contents of the GI tract. For a poorly water-soluble compound like this compound, a SEDDS formulation can improve oral bioavailability by presenting the drug in a solubilized form, which facilitates absorption.
Q4: Can altering the crystalline structure of this compound improve its bioavailability?
A4: Yes, altering the solid-state properties of a drug can significantly impact its bioavailability. Formulating this compound as an amorphous solid dispersion, rather than a crystalline form, can lead to higher apparent solubility and a faster dissolution rate. This is because the amorphous form does not have the strong crystal lattice energy that needs to be overcome for dissolution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or variable drug exposure in plasma after oral administration. | Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Decrease the particle size of the API to increase surface area and dissolution rate (see Protocol 1). 2. Lipid-Based Formulations: Formulate the compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the GI tract (see Protocol 2). 3. Amorphous Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic polymer to enhance its dissolution rate and apparent solubility (see Protocol 3). |
| Precipitation of the compound in aqueous media during in vitro assays or upon dilution for in vivo administration. | The compound is highly hydrophobic and "crashes out" of solution when the concentration of the organic solvent is reduced. | 1. Use of Co-solvents and Surfactants: Employ a mixture of biocompatible co-solvents (e.g., PEG300, DMSO) and non-ionic surfactants (e.g., Tween-80, Cremophor EL) in your vehicle. 2. Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes that enhance the aqueous solubility of this compound. |
| Significant "food effect" observed in preclinical studies (i.e., bioavailability is highly dependent on whether the animal was fed or fasted). | The presence of food, particularly high-fat meals, can alter the GI environment (e.g., increase bile salt secretion) and either enhance or hinder the absorption of a lipophilic compound. | 1. Develop a Robust Formulation: A well-designed formulation, such as a SEDDS, can help to minimize the variability in absorption between fed and fasted states by creating a consistent microenvironment for drug dissolution and absorption. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the preparation of the dosing formulation, leading to differences in particle size, homogeneity, or concentration. | 1. Standardize Formulation Protocol: Ensure a detailed and consistent protocol is followed for the preparation of each batch of the dosing formulation. 2. Characterize Each Batch: Perform quality control checks on each batch, such as particle size analysis or visual inspection for homogeneity, before administration. |
Data Presentation: Expected Bioavailability Improvement
The following table provides an illustrative summary of the potential improvements in the oral bioavailability of this compound based on different formulation strategies. The data is hypothetical and based on typical results observed for other poorly water-soluble kinase inhibitors.
| Formulation Strategy | Description | Illustrative Improvement in Oral Bioavailability (Relative to Simple Suspension) | Key Advantages | Considerations |
| Micronization | Reduction of the average particle size of the drug powder to the micrometer range. | 1.5 to 2-fold | Simple and cost-effective method. | May not be sufficient for very poorly soluble compounds. Potential for particle agglomeration. |
| Nanosuspension | Reduction of drug particle size to the nanometer range, often stabilized by surfactants or polymers. | 2 to 5-fold | Significant increase in surface area and dissolution velocity. | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Physical stability of the nanosuspension can be a challenge. |
| Self-Emulsifying Drug Delivery System (SEDDS) | An isotropic mixture of oil, surfactant, and co-solvent that forms a fine emulsion in the GI tract. | 2 to 10-fold | Presents the drug in a solubilized form, bypassing the dissolution step. Can enhance lymphatic transport. | Requires careful selection of excipients to ensure compatibility and stability. |
| Amorphous Solid Dispersion | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state. | 3 to 8-fold | Significantly increases the apparent solubility and dissolution rate of the drug. | The amorphous form is thermodynamically unstable and can recrystallize over time, affecting stability. |
| Lipophilic Salt Formation with Lipid-Based Formulation | Conversion of the drug to a lipophilic salt to enhance solubility in lipidic excipients. | 2 to 4-fold | Can significantly increase drug loading in lipid-based formulations. | Requires chemical modification of the drug. The performance is dependent on the lipid-based formulation used. |
Experimental Protocols
Protocol 1: Particle Size Reduction via Wet Milling
This protocol describes a general procedure for preparing a nanosuspension of this compound.
-
Preparation of the Slurry:
-
Disperse 1-5% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of a surfactant like Poloxamer 188 or a polymer like PVP K30).
-
-
Wet Milling:
-
Transfer the slurry to a bead mill.
-
Use milling media (e.g., yttrium-stabilized zirconium oxide beads) of an appropriate size (e.g., 0.1-0.5 mm).
-
Mill at a controlled temperature (e.g., 4-10 °C) for a sufficient duration (e.g., 2-8 hours) until the desired particle size is achieved.
-
-
Particle Size Analysis:
-
Monitor the particle size distribution during milling using a laser diffraction or dynamic light scattering instrument.
-
-
Harvesting the Nanosuspension:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the final particle size distribution, zeta potential, and drug content.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a SEDDS for this compound.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS) at different ratios (e.g., 1:1, 2:1, 1:2).
-
Titrate each S/CoS mixture with the oil phase and then with an aqueous phase to identify the self-emulsifying region.
-
-
Preparation of the this compound Loaded SEDDS:
-
Dissolve this compound in the selected oil, surfactant, and co-surfactant mixture at the optimized ratio.
-
Gently heat and vortex until a clear and homogenous solution is formed.
-
-
Characterization:
-
Assess the self-emulsification time and the resulting droplet size and polydispersity index upon dilution in simulated gastric and intestinal fluids.
-
Evaluate the stability of the formulation under storage.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion via Spray Drying
This protocol provides a method for creating a solid dispersion of this compound.
-
Polymer and Solvent Selection:
-
Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
-
Solution Preparation:
-
Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
-
Spray Drying:
-
Use a laboratory-scale spray dryer.
-
Optimize the spray drying parameters, including inlet temperature, gas flow rate, and solution feed rate.
-
-
Powder Collection:
-
Collect the dried powder from the cyclone separator.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion with the crystalline drug.
-
Mandatory Visualization
References
- 2. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 3. pharmainform.com [pharmainform.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cdk-IN-12 degradation and stability in long-term experiments
Disclaimer: The specific molecule "Cdk-IN-12" is not found in publicly available scientific literature. This guide focuses on the well-characterized selective CDK12 degrader, BSJ-4-116 , and general principles applicable to CDK12 inhibitors, which may be relevant to the intended query.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CDK12 inhibitors and degraders like BSJ-4-116 in long-term experiments.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a decrease in the compound's inhibitory/degradative effect over time in my long-term cell culture? | 1. Compound Degradation: The small molecule may not be stable in aqueous culture media at 37°C for extended periods. 2. Cellular Metabolism: Cells may metabolize the compound into less active or inactive forms.[1][2] 3. Development of Resistance: Cancer cells can develop resistance mechanisms to targeted therapies.[3][4] | 1. Replenish Compound: Change the media and re-add the compound at regular intervals (e.g., every 24-48 hours). The optimal frequency should be determined empirically. 2. Assess Stability: Perform a stability assay of the compound in your specific cell culture medium. This can be done by incubating the compound in the medium for various time points and then analyzing its concentration by LC-MS. 3. Investigate Resistance Mechanisms: Analyze treated cells for changes in the expression of CDK12 or downstream signaling components.[3] |
| I am seeing unexpected off-target effects or toxicity in my experiments. What could be the cause? | 1. Lack of Selectivity: While designed to be selective, high concentrations or specific cellular contexts can lead to off-target activity. Many CDK inhibitors target multiple CDKs. 2. Degradation Products: The degraded compound might have its own biological activity. | 1. Titrate Compound Concentration: Determine the lowest effective concentration through a dose-response experiment to minimize off-target effects. 2. Use Controls: Include a structurally related but inactive control compound (like BSJ-4-116-NC for BSJ-4-116) to distinguish specific from non-specific effects. 3. Profile Off-Target Effects: Use proteomic or transcriptomic approaches to identify unintended changes in protein levels or gene expression. |
| The degree of CDK12 degradation or inhibition varies between different cell lines. Why is this happening? | 1. E3 Ligase Expression: The efficacy of degraders like BSJ-4-116 depends on the expression levels of the recruited E3 ligase (e.g., Cereblon). 2. Baseline CDK12 Levels: Different cell lines may have varying endogenous levels of CDK12. 3. Cellular Context: The genetic background and signaling pathways active in a particular cell line can influence its response to CDK12 inhibition. | 1. Measure E3 Ligase Levels: Quantify the protein levels of the relevant E3 ligase in your panel of cell lines via Western Blot. 2. Assess Baseline CDK12: Determine the baseline CDK12 protein expression in each cell line before treatment. 3. Characterize Cell Lines: Correlate the observed response with the known genetic and molecular characteristics of your cell lines. |
Frequently Asked Questions (FAQs)
Q1: How should I store CDK12 inhibitors/degraders for long-term stability?
A1: Most small molecule inhibitors, including those targeting CDK12, are typically stored as a powder at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be confirmed with the manufacturer or through experimental validation if long-term storage in solution is required.
Q2: What is the typical half-life of a CDK12 degrader like BSJ-4-116 in cell culture?
Q3: Can CDK12 inhibition affect cellular metabolism?
A3: Yes, studies have shown that CDK12 plays a role in regulating cellular metabolism. Inhibition or degradation of CDK12 can impact pathways such as oxidative phosphorylation. Researchers should be aware of these potential metabolic effects, especially when interpreting data from long-term experiments where metabolic adaptations can occur.
Q4: What are the key downstream effects of CDK12 degradation that I should monitor?
A4: The primary role of CDK12 is in regulating the transcription of genes, particularly those involved in the DNA damage response (DDR). Therefore, key downstream effects to monitor include the downregulation of DDR genes (e.g., BRCA1, ATM, ATR) and an increase in DNA damage markers (e.g., γH2AX). Selective degradation of CDK12 can lead to premature cleavage and polyadenylation (PCPA) of these genes.
Quantitative Data Summary
Table 1: In Vitro Biological Activity of BSJ-4-116 This table summarizes key quantitative data for the selective CDK12 degrader BSJ-4-116.
| Assay | Cell Line | Parameter | Value | Reference |
| CDK12 Degradation | Jurkat | DC₅₀ | ~25 nM | |
| Anti-proliferative Activity | MOLM-14 | IC₅₀ | ~50 nM | |
| Ternary Complex Formation (CDK12-BSJ-4-116-CRBN) | In Vitro | NanoBRET Signal | Robust formation |
Experimental Protocols
Protocol 1: Western Blotting for CDK12 Degradation
Objective: To quantify the extent of CDK12 protein degradation following treatment with a degrader like BSJ-4-116.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat) at an appropriate density and allow them to adhere overnight. Treat the cells with the CDK12 degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and an inactive control compound if available.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK12 overnight at 4°C. Also, probe for a loading control (e.g., α-tubulin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK12 signal to the loading control.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of CDK12 inhibition or degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the CDK12 inhibitor/degrader. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours for proliferation assays).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action for a CDK12 degrader.
Caption: Workflow for long-term cell culture experiments.
References
Technical Support Center: Cdk-IN-12 and Related CDK12 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk-IN-12 and other potent Cyclin-Dependent Kinase 12 (CDK12) inhibitors. Our goal is to help you overcome common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CDK12 inhibitors like this compound?
CDK12 is a protein kinase that, in complex with Cyclin K, plays a critical role in regulating gene transcription.[1][2][3][4][5] It does this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation, particularly of long genes. Many of these long genes are involved in the DNA Damage Response (DDR), including key genes like BRCA1, ATR, FANCI, and FANCD2. By inhibiting CDK12, compounds like this compound disrupt the transcription of these DDR genes. This can create a "BRCAness" phenotype, making cancer cells more vulnerable to DNA-damaging agents and PARP inhibitors.
Q2: What are the recommended storage and handling procedures for CDK12 inhibitors?
Proper storage is crucial to maintain the stability and activity of CDK12 inhibitors. Like many small molecule inhibitors, they can be susceptible to degradation from repeated freeze-thaw cycles, light exposure, and improper storage temperatures.
Summary of Storage Recommendations
| Form | Storage Condition | Recommendations |
| Solid Compound | Store at -20°C or -80°C for long-term storage. | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solutions | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles to prevent degradation. |
Q3: How should I prepare stock solutions of this compound?
Most kinase inhibitors have poor aqueous solubility and are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the appropriate mass of the this compound solid compound.
-
Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Add the DMSO to the solid compound.
-
Gently vortex or sonicate to ensure complete dissolution. Mild warming may be applied if necessary.
-
Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of the inhibitor in working solutions. | - Prepare fresh working solutions for each experiment from a frozen stock aliquot.- Protect solutions from light by using amber vials or foil wrapping.- Keep working solutions on ice during the experiment to minimize thermal degradation. |
| Purity of the compound has diminished over time. | If inconsistent results persist, consider assessing the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). | |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of the inhibitor. | - For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to prevent both precipitation and solvent-induced cytotoxicity.- Consider using surfactants like Pluronic F-68 to improve solubility in aqueous media. |
| pH of the aqueous buffer is not optimal. | Maintain the pH of your buffers within a physiological range (e.g., pH 7.4) to avoid pH-catalyzed hydrolysis. | |
| Off-target effects observed in experiments. | The concentration of the inhibitor is too high, leading to inhibition of other kinases. | - Use the lowest effective concentration possible. Determine the optimal concentration by performing a dose-response curve for your specific cell line and assay.- The closest homolog to CDK12 is CDK13, which may be inhibited by some CDK12 inhibitors. Be aware of potential effects on CDK13-regulated processes. |
| The inhibitor has known off-target activities. | Review the selectivity profile of your specific CDK12 inhibitor. If available, use a structurally related but inactive compound as a negative control to differentiate between on-target and off-target effects. | |
| Low or variable drug exposure in in vivo studies. | Poor aqueous solubility limiting dissolution and absorption in the gastrointestinal tract. | - Consider particle size reduction of the solid compound to increase the surface area for dissolution.- Formulate the compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), to improve solubilization.- Use a mixture of biocompatible co-solvents (e.g., PEG300) and non-ionic surfactants (e.g., Tween-80) in the vehicle. |
| Toxicity or adverse events observed in animal models. | The vehicle used for solubilization may be causing toxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method for determining the IC50 (the concentration that inhibits 50% of cell viability) of this compound in a cancer cell line using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of concentrations. A 10-point, 3-fold serial dilution starting from 10 µM is a good starting point.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cell control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the CDK12 signaling pathway.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 12 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]
Validation & Comparative
A Comparative Guide to CDK Inhibitors: Benchmarking Cdk-IN-12 Against Key Competitors
For Immediate Release
In the rapidly evolving landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of targeted therapy. This guide provides a comprehensive comparison of the novel CDK12/13 inhibitor, Cdk-IN-12, with other prominent CDK inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy and selectivity. This report synthesizes available preclinical data to facilitate an objective evaluation of these compounds.
Introduction to Cyclin-Dependent Kinases and Their Inhibition
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. CDK inhibitors can be broadly categorized based on their selectivity profiles, ranging from pan-CDK inhibitors that target multiple CDKs to highly selective inhibitors that target specific CDK-cyclin complexes.
This guide will compare the following classes of CDK inhibitors:
-
CDK12/13 Inhibitors: Represented by this compound and other similar compounds like THZ531 and SR-4835, these inhibitors primarily target the transcriptional CDKs 12 and 13, which are crucial for regulating the expression of genes involved in the DNA damage response (DDR).[2]
-
Pan-CDK Inhibitors: Including drugs like Dinaciclib and Flavopiridol, these agents exhibit broad activity against multiple CDKs involved in both cell cycle progression and transcription.[3]
-
Selective CDK4/6 Inhibitors: This class includes clinically approved drugs such as Palbociclib, Ribociclib, and Abemaciclib, which specifically target the CDK4 and CDK6 enzymes that control the G1-S phase transition of the cell cycle.[1]
Data Presentation: A Head-to-Head Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various CDK inhibitors against a panel of CDK enzymes. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values for CDK12/13 Inhibitors (nM)
| Inhibitor | CDK12 | CDK13 | CDK2 | CDK7 | CDK9 |
| Cdk-IN-2 (surrogate for this compound) | 52 | 10 | >10,000 | >10,000 | >10,000 |
| THZ531 | 158 | 69 | - | - | - |
| SR-4835 | - | - | - | - | - |
Data for this compound is limited; Cdk-IN-2 is a structurally similar and highly selective CDK12/13 inhibitor used here as a proxy.[4] Data for THZ531 is also presented.
Table 2: Biochemical IC50 Values for Pan-CDK Inhibitors (nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK9 |
| Dinaciclib | 3 | 1 | - | 1 | 4 |
| Flavopiridol | ~40 | ~40 | ~40 | - | 20 |
Dinaciclib is consistently more potent than Flavopiridol across a range of CDKs.
Table 3: Biochemical IC50 Values for Selective CDK4/6 Inhibitors (nM)
| Inhibitor | CDK4 | CDK6 |
| Palbociclib | 11 | 15 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 10 |
Abemaciclib is the most potent inhibitor of CDK4 and shows a greater selectivity for CDK4 over CDK6 compared to Palbociclib and Ribociclib.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of DNA Damage Response (DDR) genes.
Caption: Selective CDK4/6 inhibitors block the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and halting progression into the S phase of the cell cycle.
Caption: A typical experimental workflow for evaluating the efficacy of a CDK inhibitor involves a combination of biochemical and cellular assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Radiometric Kinase Assay
This assay measures the direct inhibition of CDK enzymatic activity.
-
Reaction Setup: Prepare a reaction mixture containing the specific CDK/cyclin complex, a suitable substrate (e.g., a peptide derived from a known CDK substrate), and a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the CDK inhibitor (e.g., this compound) to the reaction mixture. A DMSO control is used as a negative control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP mixed with radioactive [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate. After washing away unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the effect of CDK inhibitors on cell cycle progression.
-
Cell Culture and Treatment: Seed cancer cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the CDK inhibitor for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A to eliminate RNA staining.
-
Flow Cytometry Acquisition: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected for each sample.
-
Data Analysis: The DNA content of the cells is measured based on the fluorescence intensity. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in a specific phase indicates cell cycle arrest.
Western Blot for Retinoblastoma (Rb) Phosphorylation
This technique assesses the inhibition of CDK4/6 activity by measuring the phosphorylation status of its key substrate, the retinoblastoma protein (Rb).
-
Cell Lysis and Protein Quantification: After treatment with a CDK inhibitor, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser780) and a primary antibody for total Rb as a loading control.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated Rb to total Rb indicates inhibition of CDK4/6 activity.
Conclusion
The landscape of CDK inhibitors is diverse, with compounds exhibiting distinct selectivity profiles and mechanisms of action. This compound and its analogs represent a promising class of highly selective CDK12/13 inhibitors with the potential to disrupt the DNA damage response in cancer cells. In contrast, pan-CDK inhibitors like Dinaciclib offer broad-spectrum activity but may be associated with greater toxicity. The clinically approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have revolutionized the treatment of HR+/HER2- breast cancer by effectively inducing G1 cell cycle arrest. The choice of an appropriate CDK inhibitor for research or clinical development will depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic strategy. The data and protocols presented in this guide provide a foundational framework for the comparative evaluation of these important therapeutic agents.
References
Comparative Analysis of CDK12/13 Inhibitors in the Downregulation of DNA Damage Response Genes: A Focus on THZ531
A comparative guide for researchers, scientists, and drug development professionals.
This guide aims to provide a detailed comparison of small molecule inhibitors targeting Cyclin-Dependent Kinase 12 (CDK12) and its close homolog CDK13, with a specific focus on their ability to downregulate genes involved in the DNA Damage Response (DDR). While the initial query sought a comparison between "Cdk-IN-12" and THZ531, an extensive search of scientific literature and commercial databases did not yield any specific information for a compound named "this compound" that is a known inhibitor of CDK12/13 and impacts DDR pathways. It is possible that "this compound" is a non-standardized name, an internal compound designation not in the public domain, or a typographical error.
Therefore, this guide will focus on the well-characterized, potent, and selective covalent inhibitor THZ531 as a prime example of a CDK12/13 inhibitor that profoundly affects the expression of DDR genes. The information presented here will serve as a valuable resource for understanding the mechanism of action and experimental considerations for this class of inhibitors.
THZ531: A Covalent Inhibitor of CDK12 and CDK13
THZ531 is a selective and covalent inhibitor of CDK12 and CDK13, with reported IC50 values of 158 nM and 69 nM, respectively. It functions by irreversibly binding to a unique cysteine residue located outside the canonical kinase domain of these enzymes. This covalent modification leads to a sustained and potent inhibition of their kinase activity.
The primary role of the CDK12-Cyclin K complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), specifically at the Serine 2 position (Ser2p). This phosphorylation is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes. Many genes integral to the DNA Damage Response (DDR) pathway are characterized by their considerable length.
By inhibiting CDK12, THZ531 reduces the levels of Ser2p on Pol II, leading to premature transcriptional termination and a subsequent decrease in the mRNA and protein levels of a specific subset of genes, most notably those involved in the homologous recombination (HR) pathway of DNA repair. This induced deficiency in DNA repair, often termed "BRCAness," renders cancer cells more vulnerable to DNA-damaging agents and PARP inhibitors.
Quantitative Effects of THZ531 on DDR Gene Expression
The following table summarizes the observed effects of THZ531 on the expression of key DDR genes in various cancer cell lines, as reported in scientific literature.
| Cell Line | Treatment Concentration | Treatment Duration | DDR Gene | Fold Change (mRNA vs. DMSO control) | Reference |
| Jurkat | 50 nM | 6 hours | BRCA1 | ~0.5 | [1] |
| Jurkat | 200 nM | 6 hours | BRCA1 | ~0.25 | [1] |
| KMS18 (Multiple Myeloma) | 200 nM | 6 hours | BRCA1 | Log2FC < -1 | [2] |
| KMS18 (Multiple Myeloma) | 200 nM | 6 hours | FANCF | Log2FC < -1 | [2] |
| KMS18 (Multiple Myeloma) | 200 nM | 6 hours | RAD51 | Log2FC < -1 | [2] |
| KMS28 (Multiple Myeloma) | 200 nM | 6 hours | BRCA2 | Log2FC < -1 | |
| KMS28 (Multiple Myeloma) | 200 nM | 6 hours | ATR | Log2FC < -1 |
Note: The table presents a selection of data to illustrate the general trend of DDR gene downregulation. The exact fold change can vary depending on the specific experimental conditions and cell line.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway affected by THZ531.
Caption: Mechanism of THZ531-mediated downregulation of DDR genes.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the effect of inhibitors like THZ531 on DDR gene expression.
Cell Culture and Treatment
-
Cell Lines: Jurkat (T-cell leukemia), KMS18, KMS28 (multiple myeloma), or other relevant cancer cell lines.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: THZ531 is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock in culture medium to the desired final concentrations.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere (for adherent cells) or stabilize in suspension. They are then treated with various concentrations of THZ531 or a DMSO vehicle control for the specified duration (e.g., 6, 24, 48 hours).
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green-based master mix. Gene-specific primers for target DDR genes (BRCA1, ATR, etc.) and a housekeeping gene (GAPDH, ACTB) are used. The relative expression of target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and compared to the DMSO control.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., BRCA1, RAD51, Phospho-RNA Pol II Ser2, total RNA Pol II, and a loading control like GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the impact of a CDK12/13 inhibitor on DDR gene expression.
Caption: Workflow for analyzing DDR gene downregulation by THZ531.
References
A Head-to-Head Comparison of Cdk-IN-12 and SR-4835: A Guide for Researchers
In the landscape of targeted cancer therapeutics, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a promising class of drugs. This guide provides a detailed, head-to-head comparison of two such inhibitors: Cdk-IN-12 and SR-4835. While both are potent kinase inhibitors, they exhibit distinct target specificities, mechanisms of action, and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven comparison of these two compounds.
Executive Summary:
This compound and SR-4835 are potent kinase inhibitors with distinct primary targets. This compound is a selective inhibitor of the cell cycle kinases CDK4 and CDK6, while SR-4835 is a dual inhibitor of the transcriptional kinases CDK12 and CDK13. This fundamental difference in their primary targets dictates their distinct mechanisms of action and therapeutic potential. SR-4835 not only acts as an ATP-competitive inhibitor but also functions as a "molecular glue" to induce the degradation of Cyclin K. In contrast, this compound's primary mechanism is the inhibition of the CDK4/6-Rb pathway, leading to cell cycle arrest.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and SR-4835, highlighting their distinct inhibitory profiles.
Table 1: Biochemical Activity of this compound and SR-4835
| Compound | Primary Targets | IC50 | Dissociation Constant (Kd) |
| This compound | CDK4, CDK6 | < 20 nM | Not Available |
| SR-4835 | CDK12 | 99 nM[1] | 98 nM[1] |
| CDK13 | 4.9 nM[1] | 4.9 nM[1] |
Table 2: Cellular Activity of this compound and SR-4835
| Compound | Cell Line | Assay | EC50 / IC50 |
| This compound | Not specified | Not specified | Not Available |
| SR-4835 | MDA-MB-231 (TNBC) | In-Cell Western (Ser2 Phos.) | 100 nM[2] |
| A375 (Melanoma) | Proliferation | 80.7 - 160.5 nM | |
| MDA-MB-231 (TNBC) | Proliferation | Not Specified |
Kinase Selectivity
SR-4835 has been profiled against a large panel of kinases and has demonstrated high selectivity for CDK12 and CDK13. Notably, it shows minimal inhibitory activity against other CDKs, including the cell cycle-related kinases CDK4 and CDK6. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects.
Mechanism of Action and Signaling Pathways
The differing target specificities of this compound and SR-4835 result in the modulation of distinct signaling pathways.
This compound and the CDK4/6-Rb Pathway
This compound targets the core cell cycle machinery. In normal cell cycle progression, mitogenic signals lead to the activation of CDK4 and CDK6 in complex with Cyclin D. These active complexes phosphorylate the Retinoblastoma protein (pRb). Phosphorylation of pRb releases the transcription factor E2F, allowing for the transcription of genes necessary for the G1 to S phase transition. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.
SR-4835: Dual Inhibition of CDK12/13 and Molecular Glue Activity
SR-4835 targets the transcriptional machinery. CDK12 and CDK13, in complex with Cyclin K, are crucial for the regulation of transcription elongation. They achieve this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2). This phosphorylation is particularly important for the expression of long genes, including many DNA damage response (DDR) genes such as BRCA1 and ATM.
SR-4835 exhibits a dual mechanism of action:
-
ATP-Competitive Inhibition: It directly inhibits the kinase activity of CDK12 and CDK13, leading to a reduction in RNAPII p-Ser2 levels and subsequent downregulation of DDR gene expression. This can induce a "BRCAness" phenotype, rendering cancer cells sensitive to PARP inhibitors.
-
Molecular Glue: SR-4835 also acts as a molecular glue, promoting the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, further shutting down CDK12/13 activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.
In Vitro Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound or SR-4835 against their respective target kinases.
Materials:
-
Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 (for this compound)
-
Recombinant active CDK12/Cyclin K or CDK13/Cyclin K (for SR-4835)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Substrate: Rb protein (for CDK4/6) or a peptide derived from the RNAPII CTD (for CDK12/13)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, SR-4835) dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound or DMSO (vehicle control).
-
Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™ assay).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound or SR-4835 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled plates
-
Test compounds (this compound, SR-4835) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
DMSO or solubilization buffer (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 72 hours).
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Western Blot Analysis of Downstream Targets
Objective: To confirm the on-target activity of the inhibitors by assessing the phosphorylation status or expression levels of downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compounds (this compound, SR-4835)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
For this compound: anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb
-
For SR-4835: anti-phospho-RNAPII (Ser2), anti-total RNAPII, anti-BRCA1, anti-ATM, anti-Cyclin K
-
Loading control: anti-GAPDH or anti-β-actin
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound and SR-4835 represent two distinct classes of CDK inhibitors with different therapeutic hypotheses. This compound, as a CDK4/6 inhibitor, targets cell cycle progression and is conceptually similar to approved drugs like palbociclib, ribociclib, and abemaciclib. Its potential lies in inducing G1 arrest in susceptible tumor types. SR-4835, on the other hand, offers a multi-faceted approach by targeting transcriptional regulation through dual CDK12/13 inhibition and inducing Cyclin K degradation. This mechanism, which leads to the downregulation of critical DDR genes, provides a strong rationale for its use in combination with DNA-damaging agents or PARP inhibitors.
The choice between these inhibitors for a research project will depend entirely on the biological question being addressed. For studies focused on cell cycle control, this compound is the appropriate tool. For investigations into transcriptional regulation, DNA damage response, and the therapeutic strategy of inducing "BRCAness," SR-4835 is the more relevant compound. Further characterization of this compound, including a comprehensive selectivity profile and more extensive cellular studies, will be necessary to fully understand its potential and differentiate it from other CDK4/6 inhibitors.
References
A Researcher's Guide to Validating Cdk-IN-12 Target Engagement in a Cellular Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the direct binding of the inhibitor Cdk-IN-12 to its intended target, Cyclin-Dependent Kinase 12 (CDK12), within a cellular environment. Demonstrating target engagement is a critical step in drug discovery, confirming that a compound reaches and interacts with its designated protein to elicit a biological response. This document outlines various experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols to aid in experimental design.
Introduction to CDK12 and the Importance of Target Engagement
Cyclin-Dependent Kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, is a key transcriptional regulator.[1] It plays a crucial role by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for transcriptional elongation and the expression of long genes, including many involved in the DNA damage response (DDR) pathway such as BRCA1 and ATR.[2][3] Due to its role in maintaining genomic stability, CDK12 has emerged as a significant therapeutic target in oncology.[1][3]
This compound is a small molecule inhibitor designed to target CDK12. Validating that this compound effectively engages CDK12 in living cells is paramount. It confirms the mechanism of action, helps interpret downstream functional effects, and provides crucial data for establishing structure-activity relationships during lead optimization. Cellular target engagement assays measure the physical interaction between a drug and its protein target in a physiologically relevant setting, offering a more accurate assessment than purely biochemical assays.
Comparative Analysis of Cellular Target Engagement Assays
Several distinct methodologies can be used to confirm and quantify the interaction between this compound and CDK12 in cells. Each approach offers unique advantages and readouts, from direct binding affinity to downstream functional consequences.
| Assay Method | Principle | Primary Readout | Advantages | Considerations |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a competing compound. | Intracellular IC50/EC50, Target Occupancy, Residence Time. | Live cells, quantitative, high-throughput, measures binding affinity directly. | Requires genetic modification of cells to express the fusion protein. |
| Western Blot (Phospho-RNAPII) | Immunoblotting to detect changes in the phosphorylation status of a direct downstream substrate of the target kinase. | Reduction in RNAPII Ser2 phosphorylation. | Measures a direct functional consequence of target inhibition, uses endogenous proteins. | Semi-quantitative, lower throughput, indirect measure of binding. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. The amount of soluble protein remaining after heating is quantified. | Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF). | Label-free, uses endogenous proteins, applicable to various targets. | Can be low-throughput (Western blot-based) or require specialized equipment (high-throughput versions). |
| Chemoproteomics | Uses a chemical probe (often an alkyne-tagged version of the inhibitor) to covalently label and enrich target proteins from cell lysates for identification by mass spectrometry. | Identification and quantification of inhibitor-bound proteins. | Provides an unbiased, proteome-wide view of on- and off-targets. | Requires synthesis of a probe molecule, complex workflow, specialized equipment (MS). |
Quantitative Comparison of CDK12 Inhibitors
The following table summarizes publicly available data for this compound and a well-characterized alternative covalent CDK12/13 inhibitor, THZ531. This data allows for a direct comparison of potency across different cellular assays.
| Compound | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound (as CDK12-IN-3) ¹ | Biochemical Kinase Assay | - | 31 nM | |
| THZ531 | Biochemical Kinase Assay | - | 158 nM (CDK12), 69 nM (CDK13) | |
| THZ531 | NanoBRET™ Target Engagement | HEK293 | 19 nM | |
| THZ531 | Anti-Proliferation | Jurkat | 50 nM | |
| THZ531 | Anti-Proliferation | Ovarian & Breast Cancer Lines | 50-200 nM |
¹Data for a structurally related compound, CDK12-IN-3, is presented as a proxy for this compound's biochemical potency.
Visualizing Pathways and Workflows
CDK12 Signaling Pathway
The diagram below illustrates the central role of the CDK12/Cyclin K complex in regulating transcription. It phosphorylates RNA Polymerase II, promoting the elongation phase of transcription, which is critical for the expression of key genes, particularly those involved in the DNA Damage Response.
Caption: CDK12 phosphorylates RNAPII to promote transcription of DDR genes; this compound inhibits this process.
NanoBRET™ Target Engagement Workflow
This workflow outlines the key steps of the NanoBRET™ assay, a powerful method for directly measuring compound binding to a target protein in living cells.
Caption: Workflow for the NanoBRET™ assay to quantify inhibitor binding to CDK12 in live cells.
Comparison of Target Engagement Methodologies
This diagram illustrates the relationship between different validation methods, categorizing them as either direct measures of target binding or as functional readouts that are a consequence of that binding.
Caption: Relationship between direct target binding assays and downstream functional cellular assays.
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega and Reaction Biology methodologies.
-
Cell Transfection: Co-transfect HEK293 cells with vectors expressing a CDK12-NanoLuc® fusion protein and its partner, Cyclin K.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer (e.g., Tracer K-12) to the cells, followed immediately by the addition of the diluted test compound or vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. Immediately measure the BRET signal on a luminometer capable of reading two distinct wavelengths (donor and acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for RNAPII Ser2 Phosphorylation
This protocol measures the functional outcome of CDK12 inhibition.
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., MDA-MB-231, Jurkat) and allow cells to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RNAPII CTD Serine 2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total RNAPII and a loading control (e.g., GAPDH or Tubulin) to ensure equal loading. Quantify band intensities to determine the relative decrease in Ser2 phosphorylation.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) - Western Blot Readout
This protocol is a standard method for detecting ligand-induced protein stabilization.
-
Cell Treatment: Treat intact cells in suspension or culture plates with this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen).
-
Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant and analyze the amount of soluble CDK12 protein by Western blot, as described in Protocol 2, using a CDK12-specific antibody.
-
Data Interpretation: Plot the amount of soluble CDK12 against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response experiment can be performed at a single, optimized temperature to calculate an EC50.
References
A Comparative Analysis of the Kinase Selectivity Profile of Cdk-IN-12
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinase selectivity of the investigational inhibitor Cdk-IN-12, benchmarked against other key Cyclin-Dependent Kinase (CDK) inhibitors. Due to the limited public availability of comprehensive screening data for this compound, this analysis utilizes the published data for Cdk12-IN-3, a potent and selective inhibitor of CDK12, as a representative molecule for this class.
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation. By phosphorylating the C-terminal domain of RNA Polymerase II, CDK12 ensures the productive transcription of long genes, many of which are integral to the DNA Damage Response (DDR) pathway. This function makes CDK12 an attractive therapeutic target, as its inhibition can induce a "BRCAness" phenotype in cancer cells, rendering them vulnerable to PARP inhibitors and other DNA-damaging agents. However, the high homology between CDK12 and its closest paralog, CDK13, presents a significant challenge for developing highly selective inhibitors.
This guide compares the selectivity of Cdk12-IN-3 against a panel of CDK inhibitors with diverse profiles:
-
THZ531 : A covalent inhibitor of CDK12 and CDK13.
-
Palbociclib : A highly selective, FDA-approved inhibitor of CDK4 and CDK6.
-
Dinaciclib : A potent, broad-spectrum (pan-CDK) inhibitor.
Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against a panel of key cyclin-dependent kinases. Lower IC50 values indicate higher potency. This data, compiled from various preclinical studies, highlights the distinct selectivity profiles of each compound.
| Kinase Target | Cdk12-IN-3 (IC50, nM) | THZ531 (IC50, nM) | Palbociclib (IC50, nM) | Dinaciclib (IC50, nM) |
| CDK1 | >2,667 | >10,000 | >10,000 | 3 |
| CDK2 | >2,667 | >10,000 | >10,000 | 1 |
| CDK4 | >10,000 | >10,000 | 11 | 60-100 |
| CDK6 | >10,000 | >10,000 | 15 | 60-100 |
| CDK7 | >2,667 | 8,500 | >10,000 | 60-100 |
| CDK9 | >2,667 | 10,500 | >10,000 | 4 |
| CDK12 | 31 | 158 | >10,000 | 50 |
| CDK13 | 79.4 | 69 | >10,000 | Not Available |
Data compiled from multiple sources.[1][2][3][4][5] IC50 values can vary based on assay conditions (e.g., ATP concentration).
Analysis of Selectivity:
-
Cdk12-IN-3 demonstrates high selectivity for CDK12 and its close homolog CDK13 over other members of the CDK family. It shows more than 86-fold selectivity for CDK12 over CDK1, CDK2, CDK7, and CDK9. This profile is desirable for a chemical probe intended to specifically interrogate CDK12/13 function.
-
THZ531 is a potent covalent inhibitor of both CDK12 and CDK13. Its selectivity against other CDKs, such as CDK7 and CDK9, is also notable, though it operates through an irreversible binding mechanism.
-
Palbociclib exhibits exceptional selectivity for the cell cycle kinases CDK4 and CDK6, with virtually no activity against other CDKs at therapeutic concentrations. This makes it a valuable tool for studying the specific roles of CDK4/6 in cell cycle control.
-
Dinaciclib acts as a pan-CDK inhibitor, with potent, low nanomolar inhibition of CDK1, CDK2, CDK5, and CDK9, and slightly less potent activity against CDK12. Its broad activity makes it a powerful anti-proliferative agent but limits its use as a selective research tool.
Methodologies for Kinase Selectivity Profiling
The determination of an inhibitor's selectivity is a critical step in drug development. Several robust experimental protocols are employed to generate the quantitative data presented above.
Radiometric Kinase Assays
This is a traditional and highly reliable method for measuring the enzymatic activity of a kinase.
-
Principle : The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
-
Protocol Outline :
-
Reaction Setup : Purified, active kinase is incubated in a reaction buffer containing a specific substrate and the test inhibitor at various concentrations.
-
Initiation : The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-³²P]ATP. The concentration of ATP is typically kept close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination : The reaction is stopped, often by adding EDTA to chelate the Mg²⁺ required for kinase activity.
-
Separation : The phosphorylated substrate is separated from the free radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter plates, which bind the charged peptide substrate, followed by washing steps to remove unincorporated ATP.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
-
Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput assay format assesses the ability of a test compound to compete with a known ligand for binding to a large panel of kinases.
-
Principle : The assay measures the amount of kinase that binds to an immobilized, active-site-directed ligand in the presence of a test compound. A compound that binds to the kinase's active site will prevent it from binding to the immobilized ligand.
-
Protocol Outline :
-
Reagents : The assay utilizes DNA-tagged kinases, an immobilized ligand (often on beads), and the test compound.
-
Binding Reaction : The test compound is incubated in multi-well plates with the DNA-tagged kinase and the ligand-coated beads.
-
Washing : Unbound kinase is washed away.
-
Quantification : The amount of kinase bound to the beads is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis : A lower qPCR signal indicates that the test compound successfully competed with the immobilized ligand for binding to the kinase. Results are often reported as "percent of control," and dose-response curves can be generated to determine dissociation constants (Kd) or IC50 values.
-
Cellular Target Engagement Assays (e.g., NanoBRET™)
These assays are crucial for confirming that an inhibitor can bind to its intended target within the complex environment of a living cell.
-
Principle : The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the proximity between a target kinase and a fluorescent tracer that binds to the same kinase. A test compound that enters the cell and binds to the target kinase will displace the tracer, leading to a loss of the BRET signal.
-
Protocol Outline :
-
Cell Preparation : Cells are engineered to express the target kinase fused to a NanoLuc® luciferase enzyme.
-
Assay Setup : The engineered cells are plated and then treated with the fluorescent energy transfer probe (tracer) and varying concentrations of the test inhibitor.
-
Signal Detection : After a brief incubation, the substrate for the NanoLuc® enzyme is added, and both the donor (luciferase) and acceptor (tracer) emission signals are measured.
-
Data Analysis : The BRET ratio is calculated from the two emission intensities. A decrease in the BRET ratio with increasing concentrations of the test compound indicates specific target engagement. This data is used to generate an intracellular IC50 value, reflecting the compound's potency in a physiological context.
-
Visualizations: Signaling Pathways and Experimental Workflows
To better illustrate the biological context and experimental design, the following diagrams are provided.
References
- 1. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Cdk-IN-12 in Combination with Chemotherapy for Enhanced Anti-Cancer Efficacy
For Immediate Release
A growing body of preclinical evidence highlights the promising synergistic effects of combining Cdk-IN-12, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), with traditional chemotherapeutic agents. This combination strategy is emerging as a powerful approach to enhance the cytotoxicity of chemotherapy, particularly in cancers reliant on DNA damage response (DDR) pathways for survival. This guide provides a comprehensive comparison of this compound in combination with standard chemotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Mechanism of Synergy: Targeting the DNA Damage Response
CDK12 plays a crucial role in the regulation of gene transcription, particularly for a subset of large genes involved in the DDR pathway, including BRCA1, ATR, and FANCI[1][2]. By inhibiting CDK12, this compound disrupts the transcription of these essential DDR genes, leading to an impaired ability of cancer cells to repair DNA damage induced by chemotherapeutic agents[2][3]. This "synthetic lethality" approach, where the inhibition of two key pathways (in this case, CDK12 and a DNA repair pathway targeted by chemotherapy) leads to cell death more effectively than either agent alone, forms the basis of the observed synergy.
Chemotherapeutic agents like cisplatin and doxorubicin induce DNA damage, triggering a cellular response to repair the lesions. However, in the presence of this compound, the cancer cells' capacity to mount an effective DDR is compromised, leading to an accumulation of catastrophic DNA damage and subsequent apoptosis[4].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its synergistic effects with chemotherapy.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Cdk-IN-12's Effects Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the CDK12 inhibitor, Cdk-IN-12, with genetic approaches for CDK12 functional validation, namely CRISPR/Cas9-mediated knockout and shRNA-mediated knockdown. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to critically evaluate the on-target effects of this compound and guide experimental design.
Introduction: The Importance of Cross-Validation
Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is crucial for transcriptional elongation.[1][2] CDK12 has a pronounced effect on the expression of long genes, including many essential components of the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCF.[3][4] Inhibition of CDK12 can induce a "BRCAness" phenotype, rendering cancer cells vulnerable to PARP inhibitors and other DNA-damaging agents.[3]
This compound is a potent small molecule inhibitor of CDK12. As with any targeted inhibitor, it is crucial to validate that its observed cellular effects are a direct consequence of inhibiting its intended target and not due to off-target activities. Genetic methods, such as CRISPR/Cas9 knockout and shRNA knockdown, provide a powerful means to cross-validate the effects of small molecule inhibitors by comparing the resulting phenotypes. This guide provides a framework for such a comparative analysis.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the logic behind the validation experiments, the following diagrams illustrate the CDK12 signaling pathway and a typical experimental workflow for cross-validation.
References
Reproducibility of Published Findings on CDK12 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of research and development. This guide provides a comparative analysis of published data on prominent Cyclin-Dependent Kinase 12 (CDK12) inhibitors, with a focus on presenting experimental data and methodologies to aid in the objective assessment of their performance and reproducibility. While the specific compound "Cdk-IN-12" is not widely cited in the reviewed literature, this guide focuses on several well-characterized CDK12 inhibitors, including Cdk12-IN-5, CDK12-IN-2, and SR-4835, which are likely representative of the class of compounds of interest.
Mechanism of Action of CDK12 and its Inhibition
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] It specifically phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step for transcriptional elongation, particularly of long genes.[1] Many of these genes are integral to the DNA Damage Response (DDR) pathway, including critical homologous recombination (HR) repair genes like BRCA1 and ATR.[1] Inhibition of CDK12 disrupts the transcription of these essential DDR genes, leading to impaired DNA repair, accumulation of DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1] This mechanism of action makes CDK12 an attractive target for cancer therapy.[2]
dot
Caption: Signaling pathway of CDK12 and its inhibition.
Comparative Analysis of CDK12 Inhibitors
The following table summarizes the quantitative data for several CDK12 inhibitors based on published findings. Variations in reported IC50 values can arise from different experimental conditions, such as ATP concentration and the specific cell lines used.
| Inhibitor | Target(s) | IC50 (CDK12) | Cell-based IC50 | Key Findings & Selectivity |
| CDK12-IN-2 | CDK12, CDK13 | 52 nM | 0.8 µM (SK-BR-3 cells) | Potent and selective over CDK2, CDK7, CDK8, and CDK9. Inhibits phosphorylation of RNA Pol II Ser2. |
| CDK12-IN-3 | CDK12 | 31 nM (at low ATP) | Not specified | Highly selective for CDK12 over CDK1/2/7/9. Inhibits phosphorylation of Pol II CTD Ser2 in MCF7 cells and growth of OV90 ovarian cancer cells. |
| Cdk12-IN-5 | CDK12 | 23.9 nM (at high ATP) | Low nanomolar range in sensitive cell lines | Highly selective; no effect on CDK2/Cyclin E (IC50=173 µM) and CDK9/Cyclin T1 (IC50=127 µM). |
| SR-4835 | CDK12, CDK13 | 99 nM | 80.7 - 160.5 nM (BRAF-mutated melanoma cell lines) | ATP-competitive inhibitor. Promotes cyclin K degradation. |
| THZ1 | CDK7, CDK12, CDK13 | Not specified for CDK12 | Not specified | Covalent inhibitor of CDK7, also inhibits CDK12 and CDK13. Downregulates MYC expression. |
| THZ531 | CDK12, CDK13 | 158 nM (CDK12), 69 nM (CDK13) | Not specified | Selective and covalent inhibitor of CDK12 and CDK13. |
Experimental Protocols for Reproducibility
To facilitate the reproduction of these findings, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Assay for CDK12 Activity
This protocol is a generalized procedure adapted from various sources to measure the activity of CDK12 and the inhibitory effect of compounds.
dot
Caption: Experimental workflow for an in vitro CDK12 kinase assay.
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Thaw ATP, CDK12/Cyclin K enzyme, and the substrate (e.g., GST-CTD of RNA Pol II).
-
Master Mix Preparation: Create a master mix containing the Kinase Assay Buffer, ATP, and substrate.
-
Plate Setup: Dispense the master mix into the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test CDK12 inhibitor to the designated wells. Include vehicle control (e.g., DMSO) and positive/blank controls.
-
Reaction Initiation: Add the CDK12/Cyclin K enzyme to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, for example, 90 minutes.
-
Detection: Stop the reaction and add a kinase detection reagent, such as Kinase-Glo™ Max, which measures the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the inhibitor concentration against the percentage of kinase activity.
Cell Proliferation (Viability) Assay
This protocol outlines a common method to assess the effect of CDK12 inhibitors on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., a cancer cell line of interest) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK12 inhibitor. A typical concentration range to start with is from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a desired duration, typically 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the inhibitor concentration against cell viability.
Western Blotting for Target Engagement
This protocol is used to confirm that the CDK12 inhibitor is engaging its target within the cell by assessing the phosphorylation status of downstream substrates.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the CDK12 inhibitor at various concentrations and for a specific duration. After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-RNA Pol II Ser2, anti-CDK12, or anti-BRCA1).
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in protein levels or phosphorylation status in response to the inhibitor treatment.
Conclusion
The available data on CDK12 inhibitors like Cdk12-IN-2, Cdk12-IN-5, and SR-4835 demonstrate their potential as targeted cancer therapeutics. While the published findings provide a solid foundation, independent verification and reproduction of these results are critical for advancing these compounds through the drug development pipeline. This guide offers a framework for such comparative and reproducibility studies by consolidating key quantitative data and providing detailed experimental protocols. Researchers are encouraged to carefully consider the specific experimental conditions outlined in the original publications when designing their own studies to ensure the highest degree of comparability and reproducibility.
References
Cdk-IN-12: A Comparative Analysis of Activity Against CDK12 and CDK13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Cdk-IN-12, a representative potent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This analysis is supported by experimental data on its and other relevant inhibitors' performance, detailed experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to CDK12 and CDK13
CDK12 and CDK13 are closely related serine/threonine kinases that play crucial roles in the regulation of gene transcription.[1][2][3] Both kinases associate with Cyclin K to form active complexes that phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key process for promoting transcriptional elongation.[1][2] While structurally similar, particularly within their kinase domains (sharing over 90% sequence identity), they exhibit both redundant and distinct functions.
CDK12 is critically involved in the expression of genes related to the DNA damage response (DDR), including BRCA1 and ATR. Consequently, inhibition of CDK12 can induce a "BRCAness" phenotype, rendering cancer cells more susceptible to PARP inhibitors. CDK13 has been shown to regulate the expression of genes involved in snRNA and snoRNA biogenesis, as well as those related to cellular growth signaling pathways. Due to their significant functional overlap, dual inhibition of both CDK12 and CDK13 has been shown to be more effective in inducing cell death in cancer cells compared to the inhibition of either kinase alone, highlighting their functional redundancy.
Comparative Inhibitory Activity of CDK12/13 Inhibitors
The development of selective inhibitors for CDK12 and CDK13 has been challenging due to the high homology in their ATP-binding pockets. As a result, many developed inhibitors, including the compound class represented by "this compound", exhibit potent activity against both kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several representative CDK12/13 inhibitors against both CDK12 and CDK13.
| Inhibitor | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Notes |
| CDK12/13-IN-2 | 15.5 | 12.2 | A potent covalent inhibitor of both CDK12 and CDK13. |
| THZ531 | 158 | 69 | A selective and covalent inhibitor of CDK12 and CDK13. |
| SR-4835 | 99 | 4.9 (Kd) | A potent and selective dual inhibitor of CDK12/CDK13. |
| CDK12-IN-5 | 23.9 | Not Reported | A potent CDK12 inhibitor. |
Note: Data for "this compound" is represented by CDK12/13-IN-2, a well-characterized compound with a similar designation and activity profile.
Signaling Pathways of CDK12 and CDK13
The following diagram illustrates the central role of CDK12 and CDK13 in regulating transcription through the phosphorylation of the RNA Polymerase II C-terminal domain.
Caption: CDK12 and CDK13 phosphorylate RNA Pol II to regulate gene transcription.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against CDK12 and CDK13 is typically performed using in vitro kinase assays. Below is a representative protocol based on established methodologies.
Biochemical Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CDK12/Cyclin K or CDK13/Cyclin K by 50%.
Materials:
-
Recombinant human CDK12/Cyclin K and CDK13/Cyclin K enzyme complexes.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
ATP (Adenosine triphosphate).
-
Substrate: A peptide or protein substrate that can be phosphorylated by CDK12/13, often a synthetic peptide derived from the RNAP II CTD.
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or [γ-32P]ATP for radiometric assays).
-
Microplate reader (luminometer or scintillation counter).
-
Low-volume 96- or 384-well plates.
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant CDK12/Cyclin K or CDK13/Cyclin K and the substrate to their final desired concentrations in kinase assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Typically, a 10-point, 3-fold serial dilution is performed. A DMSO-only control is included.
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO to the wells of the assay plate.
-
Add the enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and the substrate (e.g., 12.5 µL) to each well. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
For ADP-Glo™ Assay: Stop the reaction by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
For Radiometric Assay: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The raw data (luminescence or radioactive counts) is normalized to the positive (DMSO) and negative (no enzyme) controls.
-
The percent inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound and related compounds are potent dual inhibitors of CDK12 and CDK13. Their ability to simultaneously block the activity of both these crucial transcriptional kinases makes them valuable tools for cancer research and potential therapeutic agents. The similar potency against both CDK12 and CDK13 underscores the structural conservation of their kinase domains and the functional redundancy of these two enzymes in cellular processes. The provided experimental protocols and workflows offer a standardized approach for the evaluation of such inhibitors, ensuring reproducible and comparable data for drug development professionals.
References
A Comparative Guide to CDK Inhibitors: Cdk-IN-12's Enhanced Selectivity Against First-Generation Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel cyclin-dependent kinase 12 (CDK12) inhibitor, Cdk-IN-12, against the first-generation, non-selective CDK inhibitors, flavopiridol and roscovitine. The information presented herein is collated from publicly available experimental data to assist in making informed decisions for research and drug development programs.
Executive Summary
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, making them attractive targets for cancer therapy. First-generation CDK inhibitors, such as flavopiridol and roscovitine, exhibit broad-spectrum activity across multiple CDK family members. While demonstrating anti-proliferative effects, this lack of selectivity often leads to significant off-target effects and toxicity. This compound represents a new generation of CDK inhibitors with high selectivity for CDK12, a key regulator of transcriptional elongation and the DNA damage response. This guide will demonstrate that while first-generation inhibitors have a broader impact on the cell cycle, the targeted approach of this compound offers a more specific mechanism of action, suggesting a potentially wider therapeutic window.
Mechanism of Action and Kinase Selectivity
All three inhibitors are ATP-competitive, binding to the ATP-binding pocket of their target kinases to prevent the phosphorylation of substrate proteins. However, their selectivity profiles across the CDK family differ significantly.
-
This compound is a highly selective inhibitor of CDK12. CDK12, in complex with cyclin K, plays a critical role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][2] Inhibition of CDK12 disrupts the transcription of genes involved in the DNA damage response (DDR), such as BRCA1, which can induce "BRCAness" and create synthetic lethality with PARP inhibitors in cancer cells.[3]
-
Flavopiridol (Alvocidib) is a pan-CDK inhibitor with potent activity against multiple CDKs, including those involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[4][5] Its broad activity leads to both cell cycle arrest and transcriptional inhibition.
-
Roscovitine (Seliciclib) is another first-generation CDK inhibitor with activity against several CDKs, primarily CDK1, CDK2, CDK5, CDK7, and CDK9, but is a poor inhibitor of CDK4 and CDK6. Similar to flavopiridol, its mechanism involves inducing cell cycle arrest and apoptosis through the inhibition of multiple CDKs.
The following diagram illustrates the general signaling pathway of CDK-mediated cell cycle progression and transcription, highlighting the targets of these inhibitors.
Comparative Performance Data
The following tables summarize the biochemical potency (IC50 values) and cellular anti-proliferative activity of this compound, flavopiridol, and roscovitine. It is important to note that the data for this compound is sourced from a product information sheet, while the data for flavopiridol and roscovitine is compiled from various literature sources. Direct comparative studies are limited, and experimental conditions may vary between studies. For a more direct comparison, data for SR-4835, another highly selective CDK12 inhibitor, is included from a study that also tested flavopiridol under the same conditions.
Table 1: Comparison of Biochemical IC50 Values (nM)
| Kinase Target | This compound (nM) | Flavopiridol (nM) | Roscovitine (nM) | SR-4835 (nM)¹ |
| CDK12 | <10 | 285¹ | ND | 99 ¹ |
| CDK1/cyclin B | >10,000 | 30 | ~650 | ND |
| CDK2/cyclin A | >10,000 | 170 | ~700 | ND |
| CDK4/cyclin D1 | >10,000 | 100 | >100,000 | ND |
| CDK5/p25 | ND | ND | ~160 | ND |
| CDK6/cyclin D3 | >10,000 | 60 | >100,000 | ND |
| CDK7/cyclin H | >10,000 | 300 | ~700 | ND |
| CDK9/cyclin T1 | 1,600 | 10 | ~230 | ND |
| CDK13 | 14 | ND | ND | 4.9 ¹ |
ND: Not Determined. Data for this compound is from commercially available information. ¹Data for SR-4835 and the corresponding flavopiridol value are from a single study for direct comparison.
Table 2: Comparison of Anti-proliferative Activity (IC50 values in selected cancer cell lines)
| Cell Line (Cancer Type) | This compound (nM) | Flavopiridol (nM) | Roscovitine (µM) |
| Jurkat (T-ALL) | ND | ~50-100 | ~15-25 |
| A549 (Lung) | ND | ~100-200 | ~10-20 |
| HCT116 (Colon) | ND | ~50-150 | ~15-25 |
| MCF7 (Breast) | ND | ~100-300 | ~10-20 |
The data clearly illustrates the superior selectivity of this compound for CDK12 and its close homolog CDK13, with significantly less activity against other CDKs compared to the broad-spectrum inhibition profiles of flavopiridol and roscovitine. The direct comparison with SR-4835 further highlights the ability of next-generation inhibitors to potently target CDK12.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare solutions of the purified recombinant CDK/cyclin complex, the specific substrate (e.g., Histone H1 for cell cycle CDKs, or a peptide derived from the RNA Pol II CTD for transcriptional CDKs), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test inhibitors (this compound, flavopiridol, roscovitine) in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a microplate, add the kinase, substrate, and diluted inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP (often containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by scintillation counting of the washed membrane. For non-radioactive assays, methods like ELISA with phospho-specific antibodies or fluorescence polarization can be used.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, flavopiridol, or roscovitine for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
Conclusion
This compound demonstrates a significantly more selective inhibition profile compared to the first-generation pan-CDK inhibitors flavopiridol and roscovitine. While flavopiridol and roscovitine impact multiple stages of the cell cycle and transcription through their broad-spectrum activity, this compound offers a targeted approach by specifically inhibiting CDK12. This high selectivity may translate to a more favorable therapeutic window with reduced off-target toxicities. For researchers investigating the specific roles of CDK12 in transcriptional regulation and DNA damage response, this compound is a superior chemical probe. For therapeutic strategies where a multi-pronged attack on both the cell cycle and transcription is desired, first-generation inhibitors may still hold relevance, albeit with careful consideration of their toxicity profiles. This guide provides the foundational data and methodologies to aid in the critical evaluation and selection of CDK inhibitors for future research and development.
References
- 1. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Cdk-IN-12
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and a comprehensive disposal plan to minimize exposure risk and ensure laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and proper use of PPE is the primary defense against exposure to compounds like Cdk-IN-12. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | - Double Nitrile Gloves- Lab Coat- Safety Glasses | - Chemotherapy-rated gloves (ASTM D6978) are recommended.- Disposable, back-closing gown is preferred.- ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles- Face Shield- Respiratory Protection | - Change gloves immediately if contaminated.- Back-closing, with knit cuffs.- Provide a full seal around the eyes.- Recommended in addition to goggles.- A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles | - Chemotherapy-rated gloves.- Impermeable to liquids.- Protect against splashes. |
| Waste Disposal | - Double Nitrile Gloves- Disposable Lab Gown- Safety Goggles | - Heavy-duty, chemical-resistant gloves. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment. All procedures involving the handling of solid this compound or the preparation of stock solutions should be conducted within a certified chemical fume hood.
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Prepare a designated work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
2. Weighing and Aliquoting:
-
Use dedicated spatulas and weighing boats.
-
Handle the solid compound carefully to avoid generating dust.
-
After use, clean all equipment with an appropriate solvent (e.g., 70% ethanol) and collect the cleaning materials as hazardous waste.
3. Solution Preparation:
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Once the compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
4. Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, which is typically -20°C for similar compounds.[1]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.
Disposal Plan: Ensuring Environmental and Personal Safety
This compound and any materials contaminated with it must be treated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
1. Waste Segregation and Collection:
-
Designated Waste Container: All this compound waste must be collected in a designated, leak-proof hazardous waste container that is compatible with the chemical.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.[2]
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Store it separately from strong acids, bases, and oxidizing agents.
2. Types of Waste and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper), and spill cleanup materials in a clearly labeled, leak-proof hazardous waste container. |
| Liquid Waste | Collect all solvents and solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. |
| Sharps | Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
| Empty Containers | The original this compound container, even if empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste. |
3. Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain and Clean: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill. Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Storage of Waste: Store the hazardous waste containers in a designated, secure area away from general laboratory traffic, preferably in a satellite accumulation area (SAA).
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring the protection of the laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
